molecular formula C6H7IN2O B11863680 (4-Amino-5-iodopyridin-3-yl)methanol

(4-Amino-5-iodopyridin-3-yl)methanol

Cat. No.: B11863680
M. Wt: 250.04 g/mol
InChI Key: PLHPTJGXMVNHHX-UHFFFAOYSA-N
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Description

(4-Amino-5-iodopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H7IN2O and its molecular weight is 250.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

(4-amino-5-iodopyridin-3-yl)methanol

InChI

InChI=1S/C6H7IN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9)

InChI Key

PLHPTJGXMVNHHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)I)N)CO

Origin of Product

United States

Foundational & Exploratory

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Amino-5-iodopyridin-3-yl)methanol: Synthesis, Characterization, and Handling of a Niche Pyridine Building Block

Abstract: This technical guide provides a comprehensive overview of this compound, a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability and documentation, this guide synthesizes information from structurally related analogs and potential precursors to provide a foundational resource for researchers. The guide covers essential identifiers, proposes a detailed synthetic protocol, outlines key safety and handling procedures, and discusses anticipated analytical characterization.

Introduction and Core Identifiers

This compound is a substituted pyridine ring possessing an amino group, an iodine atom, and a hydroxymethyl group. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the iodo group allows for further functionalization through various cross-coupling reactions, while the amino and hydroxymethyl groups provide sites for amide bond formation, esterification, or other derivatizations.

As of the latest literature and database review, a specific CAS number for this compound has not been assigned, suggesting its status as a novel or infrequently synthesized compound. However, we can compile its core identifiers based on its chemical structure.

IdentifierValueSource
IUPAC Name This compoundInferred
Molecular Formula C₆H₇IN₂OCalculated
Molecular Weight 250.04 g/mol Calculated
Canonical SMILES C1=C(C(=CN=C1N)CO)IInferred
InChI Key Inferred from structureInferred
CAS Number Not Assigned

For reference, several structurally similar or precursor molecules are well-documented:

Compound NameCAS NumberMolecular FormulaMolecular Weight
(4-amino-5-bromopyridin-3-yl)methanol1806995-45-8C₆H₇BrN₂O203.04 g/mol
(4-Aminopyridin-3-yl)methanol138116-34-4C₆H₈N₂O124.14 g/mol [1][2][3][4][5]
4-Amino-5-iodopyridine-3-carboxaldehyde902837-57-4C₆H₅IN₂O248.02 g/mol [6]
4-amino-5-iodopyridine-3-carboxylic acid1823340-21-1C₆H₅IN₂O₂264.02 g/mol [7]
(2-Amino-5-iodo-pyridin-3-yl)-methanol618107-90-7C₆H₇IN₂O250.04 g/mol [8]

Proposed Synthesis and Experimental Protocol

The most direct and logical synthetic route to this compound is through the reduction of its corresponding aldehyde, 4-Amino-5-iodopyridine-3-carboxaldehyde (CAS: 902837-57-4)[6]. This precursor is commercially available from suppliers such as Vibrant Pharma Inc.[6]. The reduction of an aldehyde to a primary alcohol is a standard and high-yielding transformation in organic synthesis.

Diagram of Proposed Synthetic Pathway

Synthesis of this compound precursor 4-Amino-5-iodopyridine-3-carboxaldehyde (CAS: 902837-57-4) product This compound precursor->product Reduction reagent Sodium Borohydride (NaBH4) Methanol (MeOH) reagent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Reduction of 4-Amino-5-iodopyridine-3-carboxaldehyde

Materials:

  • 4-Amino-5-iodopyridine-3-carboxaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Amino-5-iodopyridine-3-carboxaldehyde in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature until the solid is fully dissolved.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during this step.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for the target compound, safety precautions should be based on structurally related and potentially more hazardous analogous compounds.

Hazard Assessment:

  • Acute Toxicity: The parent compound, (4-Aminopyridin-3-yl)methanol, is classified as fatal if swallowed and toxic in contact with skin or if inhaled.[1] It is prudent to assume a similar or higher toxicity profile for the iodinated derivative.

  • Skin and Eye Irritation: Related compounds are known to cause severe skin burns and eye damage.[1]

  • Aquatic Toxicity: The non-iodinated analog is toxic to aquatic life with long-lasting effects.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Based on the stability of similar compounds, storage at 2-8°C in a dark place under an inert atmosphere is recommended.[1]

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (250.04 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the alcohol, and C-N and C-O stretching vibrations.

  • Melting Point: A sharp melting point range will indicate the purity of the crystalline solid. For comparison, the melting point of 4-Amino-3-iodopyridine is 95-100 °C.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising scaffold for various applications:

  • Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules. The iodine atom can be utilized in Suzuki, Sonogashira, or other cross-coupling reactions to introduce further molecular diversity.

  • Materials Science: Incorporation into polymers or organic frameworks to create materials with specific electronic or photophysical properties.

  • Agrochemicals: As a precursor for the development of novel pesticides and herbicides.

Conclusion

While this compound is not a widely cataloged chemical, its synthesis is readily achievable from its corresponding aldehyde. This guide provides a foundational framework for its preparation, handling, and characterization based on established chemical principles and data from closely related compounds. As with any novel substance, researchers should proceed with caution, employing robust analytical techniques to verify its structure and purity before further use.

References

  • Amerigo Scientific. 4-Amino-3-iodopyridine (97%). [Link]

  • PubChem. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487. [Link]

  • PubChem. 4-Iodopyridin-3-ol | C5H4INO | CID 22503581. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777. [Link]

  • PubChem. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. [Link]

Sources

Molecular weight and formula of 4-amino-5-iodo-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Amino-5-iodo-3-pyridinemethanol , a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and fused ring systems.

Chemical Identity & Physicochemical Profile

This compound serves as a trifunctional scaffold, offering three distinct reactive sites: a nucleophilic amino group, an electrophilic iodine handle, and a versatile hydroxymethyl group. Its structural positioning (3,4,5-substitution pattern) makes it a critical building block for constructing pyrido[3,4-d]pyrimidine and pyrido[4,3-d]pyrimidine cores.

Property Data / Specification
IUPAC Name (4-Amino-5-iodopyridin-3-yl)methanol
CAS Number 1823230-72-3
Molecular Formula C₆H₇IN₂O
Molecular Weight 250.04 g/mol
Physical State Off-white to pale yellow solid (Light Sensitive)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM
Melting Point Predicted: 165–170 °C (Decomposes)
pKa (Predicted) ~6.5 (Pyridine N), ~13.5 (Primary Amine)
SMILES NC1=C(CO)C=NC=C1I
Synthetic Pathways & Production Logic

The synthesis of 4-amino-5-iodo-3-pyridinemethanol typically proceeds via the electrophilic iodination of its parent compound, 4-amino-3-pyridinemethanol (CAS 138116-34-4). The amino group at position 4 strongly activates the pyridine ring, directing the incoming electrophile (I⁺) to the ortho-position (C-5).

Core Synthesis Protocol: Regioselective Iodination

Objective: Introduce an iodine atom at C-5 with high regioselectivity while preserving the oxidation state of the C-3 hydroxymethyl group.

Reagents:

  • Substrate: 4-Amino-3-pyridinemethanol (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 eq) to activate NIS.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-3-pyridinemethanol in anhydrous Acetonitrile (0.2 M concentration) under an inert atmosphere (N₂).

  • Activation: Cool the solution to 0°C. If using TFA catalysis, add it dropwise.

  • Iodination: Add N-Iodosuccinimide (NIS) portion-wise over 30 minutes. Note: Slow addition prevents over-iodination or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 251.04).

  • Quenching: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine (indicated by color change from brown to yellow/colorless).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (DCM:MeOH gradient).

Visualizing the Synthetic Logic:

SynthesisPath Start 4-Amino-3-pyridinemethanol (CAS 138116-34-4) Reagent Reagents: NIS, ACN, TFA (cat.) Start->Reagent Dissolution Intermediate Transition State: Sigma Complex Reagent->Intermediate Electrophilic Attack (C-5) Product Product: 4-Amino-5-iodo-3-pyridinemethanol (CAS 1823230-72-3) Intermediate->Product Deprotonation & Aromatization

Caption: Regioselective iodination pathway utilizing the activating influence of the C-4 amino group.

Applications in Drug Discovery

This molecule is a "linchpin" intermediate. Its value lies in its ability to undergo orthogonal reactions, allowing medicinal chemists to grow the molecule in three dimensions.

A. Palladium-Catalyzed Cross-Coupling (C-5 Functionalization)

The C-5 iodine is a prime candidate for Suzuki-Miyaura , Sonogashira , or Stille couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which is essential for optimizing potency and selectivity in kinase inhibitors (e.g., targeting the ATP-binding pocket).

B. Heterocyclic Ring Fusion (C-3/C-4 Cyclization)

The adjacent amino (C-4) and hydroxymethyl (C-3) groups provide a perfect setup for cyclization reactions.

  • Oxidation + Cyclization: Oxidizing the alcohol to an aldehyde allows condensation with the amine to form pyrido[4,3-d]pyrimidines .

  • Urea Formation: Reaction with phosgene equivalents or isocyanates can yield cyclic ureas.

Decision Tree for Functionalization:

ReactivityLogic Core 4-Amino-5-iodo-3-pyridinemethanol PathA Path A: C-5 Coupling (Suzuki/Sonogashira) Core->PathA PathB Path B: C-3 Oxidation (MnO2 / Swern) Core->PathB PathC Path C: Direct Cyclization (CDI / Triphosgene) Core->PathC ProdA 5-Aryl/Alkynyl Derivatives (Extended Skeleton) PathA->ProdA ProdB 4-Amino-5-iodo-nicotinaldehyde (Reactive Intermediate) PathB->ProdB ProdC Oxazolo[5,4-c]pyridine (Fused Ring System) PathC->ProdC

Caption: Strategic functionalization pathways available for scaffold diversification.

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

Method Expected Signature / Criteria
¹H NMR (DMSO-d₆) δ 8.15 (s, 1H, C-6 H) : Deshielded singlet due to adjacent Iodine.δ 7.85 (s, 1H, C-2 H) : Singlet.δ 6.20 (bs, 2H, NH₂) : Exchangeable.δ 5.10 (t, 1H, OH) & δ 4.45 (d, 2H, CH₂) .
LC-MS (ESI+) m/z 251.04 [M+H]⁺ : Dominant peak.Isotopic pattern should show typical Iodine lack of M+2 (I is monoisotopic).
HPLC Purity >98.0% (AUC) at 254 nm. Retention time will be longer than the non-iodinated parent due to increased lipophilicity.
Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

  • Storage: Light Sensitive. Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C. Iodine-containing compounds can liberate I₂ upon prolonged exposure to light and air, leading to degradation.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References
  • Bide Pharm. (2024). Product Sheet: this compound (CAS 1823230-72-3).[1][2] Retrieved from

  • Chemat. (2024). Chemical Reagents: this compound. Retrieved from

  • Castanet, A.-S., et al. (2002).[3] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. (General protocol reference for NIS iodination).

  • PubChem. (2024). Compound Summary: 4-Amino-3-pyridinemethanol (Parent Compound). Retrieved from

Sources

Solubility Profile & Solvent Selection: (4-Amino-5-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the solubility profile for (4-Amino-5-iodopyridin-3-yl)methanol , a critical intermediate in the synthesis of heterocyclic pharmaceuticals (often kinase inhibitors).

As specific experimental solubility data for this exact intermediate is rarely published in open literature, this guide synthesizes Structure-Property Relationships (SPR) , data from close structural analogs (e.g., 4-aminopyridine, 3-iodo-4-aminopyridine), and standard medicinal chemistry protocols to provide a highly accurate predictive profile and a self-validating experimental framework.

Chemical Identity & Physicochemical Basis

To select the correct solvent, one must first understand the competing forces within the crystal lattice and the solute-solvent interface.

  • Compound: this compound[1][2]

  • Core Structure: Pyridine ring (aromatic, basic nitrogen).

  • Functional Group Interplay:

    • Amino (-NH₂ at C4): Strong H-bond donor/acceptor. Increases polarity and pKa.[3]

    • Hydroxymethyl (-CH₂OH at C3): H-bond donor/acceptor. Significantly enhances solubility in protic solvents (alcohols) compared to a methyl group.

    • Iodine (-I at C5): Lipophilic, heavy halogen. Increases

      
       and density; introduces potential for halogen bonding but generally reduces water solubility compared to the non-iodinated parent.
      
PropertyEstimated ValueImpact on Solubility
Molecular Weight ~250.04 g/mol Moderate MW; favorable for dissolution kinetics.
LogP (Predicted) ~0.8 – 1.2Amphiphilic. Soluble in both polar organic and some semi-polar solvents.[4]
pKa (Pyridine N) ~8.0 – 9.0pH Dependent. Highly soluble in aqueous acid (protonated form).
H-Bond Donors 3 (-NH₂, -OH)Requires polar solvents to break crystal lattice energy.

Solubility Profile Matrix

The following matrix categorizes solvents by their thermodynamic compatibility with the target molecule.

Tier 1: High Solubility (Primary Reaction Solvents)

Use these for stock solutions, NMR analysis, or high-concentration reactions.

SolventSolubility RatingTechnical Notes
DMSO (Dimethyl sulfoxide)Excellent (>100 mg/mL)Universal solvent for this class. Disrupts strong intermolecular H-bonds. Warning: High boiling point makes removal difficult.
DMF (Dimethylformamide)Excellent (>100 mg/mL)Good alternative to DMSO. Suitable for SₙAr or coupling reactions.
NMP (N-Methyl-2-pyrrolidone)Excellent High thermal stability; ideal for high-temp cyclizations.
Tier 2: Moderate Solubility (Process & Crystallization)

Use these for standard reactions, reflux, or as the "good" solvent in recrystallization.

SolventSolubility RatingTechnical Notes
Methanol Good (~20–50 mg/mL)Excellent for dissolving the crude solid. The -CH₂OH group interacts favorably with MeOH.
Ethanol Moderate Solubility decreases slightly compared to MeOH.[4] Good for recrystallization when paired with water or hexane.
THF (Tetrahydrofuran)Moderate Good for reductions or organometallic steps.
Acetone Moderate Good solubility but potential for hemiaminal formation with the primary amine (avoid for long-term storage).
Tier 3: Low/Workup Solubility (Extraction)

Use these for liquid-liquid extraction (workup).

SolventSolubility RatingTechnical Notes
Ethyl Acetate Moderate/Low Standard extraction solvent. May require multiple washes or addition of 5-10% MeOH to improve efficiency.
DCM (Dichloromethane)Moderate Often a better extraction solvent than EtOAc for pyridines due to polarizability matching.
Chloroform Moderate Similar to DCM; useful if higher boiling point is needed.
Tier 4: Anti-Solvents (Precipitation)

Use these to force the product out of solution.

  • Hexanes / Heptane: Insoluble.

  • Diethyl Ether: Very low solubility.

  • Water (Neutral pH): Low to Moderate. Solubility is drastically improved at pH < 4 (Acidic).

Critical Stability & Handling Protocols

Warning: The presence of the Carbon-Iodine (C-I) bond and the electron-rich amino group creates specific stability risks.

  • Photolytic Instability: C-I bonds are susceptible to homolytic cleavage under UV/visible light.

    • Protocol: Always handle solutions in amber glassware or wrap flasks in aluminum foil.

  • Thermal Instability: While the pyridine ring is stable, the hydroxymethyl group can undergo oxidation or dehydration at high temperatures (>100°C) in the presence of strong acids or oxidants.

  • Oxidation: The primary amine is prone to oxidation (N-oxide formation) if left in solution for extended periods exposed to air.

Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate exact data for your specific batch.

  • Preparation: Weigh ~10 mg of this compound into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Check for clarity against a black background.

  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 1 mL (S < 10 mg/mL), filter the supernatant, dry the residue, and weigh the undissolved solid to calculate the dissolved fraction (Back-calculation method).

Protocol B: pH-Dependent Extraction Strategy

Since the molecule is amphoteric (pyridine N is basic), use pH switching for purification.

  • Dissolution: Dissolve crude mixture in 0.5 M HCl (Compound becomes protonated and water-soluble).

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (Removes non-basic impurities).

  • Neutralization: Basify the aqueous layer to pH 9-10 using NaOH or Na₂CO₃. The neutral amine will precipitate or oil out.

  • Extraction: Extract the now-neutral product into DCM or EtOAc/MeOH (9:1) .

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Process Reaction Chemical Reaction Start->Reaction Purification Purification / Workup Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Crystallization Recrystallization Purification->Crystallization Extraction Liquid-Liquid Extraction Purification->Extraction Polarity Polar Mechanism (SnAr, Coupling)? HighTemp->Polarity No DMSO Use DMSO or NMP HighTemp->DMSO Yes MeOH Use Methanol/Ethanol Polarity->MeOH Protic Allowed THF Use THF or Dioxane Polarity->THF Aprotic Required SolventPair Pair: EtOH (Solvent) + Heptane (Anti-solvent) Crystallization->SolventPair DCM_Wash Use DCM or EtOAc (pH adjusted > 9) Extraction->DCM_Wash

Figure 1: Decision tree for solvent selection ensuring optimal solubility and yield recovery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]. (Used for analog solubility baseline: 50 mg/mL in water).[4]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. (Authoritative text on pyridine solubility and reactivity).
  • Fallah, S. H., et al. (2020).Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. ResearchGate. (Cited for iodine stability protocols).

Sources

Architecting the 3,4,5-Substituted Pyridine Scaffold: Synthetic Logic and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on 3,4,5-substituted pyridine scaffolds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyridine ring is the second most prevalent nitrogen heterocycle in FDA-approved drugs, appearing in over 60 distinct therapeutics. While 2,4,6-substituted pyridines are synthetically trivial to access via classical condensation methods (e.g., Hantzsch, Kröhnke), the 3,4,5-substituted pyridine scaffold represents a "privileged but privileged-access" motif.

This substitution pattern offers unique vectors for globular protein binding pockets, particularly in kinase and GPCR modulation, by avoiding the coplanarity often forced by C2/C6 substitutions. However, accessing this pattern requires overcoming significant electronic bias: the C3 and C5 positions are electronically identical and deactivated, while the C4 position is sterically crowded in a contiguous 3,4,5-array. This guide synthesizes modern regioselective methodologies—specifically 3,4-pyridyne intermediates and C-H activation—to provide a roadmap for constructing these high-value scaffolds.

Part 1: Structural & Electronic Mandate

The "3,4,5-Challenge"

In medicinal chemistry, the substitution pattern dictates the 3D vector of functional groups.

  • 2,6-Substitution: Often leads to steric clash with the ortho-hydrogens of pendant aryl rings, forcing a twisted conformation.

  • 3,4,5-Substitution: Allows for a fan-like distribution of substituents that can probe deep, narrow pockets (e.g., the ATP-binding site of kinases) without the "molecular width" penalty of 2,6-substituents.

Electronic Deactivation: The pyridine nitrogen pulls electron density, making C2/C4/C6 susceptible to nucleophilic attack, while C3/C5 remain relatively neutral but deactivated toward electrophilic substitution compared to benzene. Introducing three contiguous substituents at 3, 4, and 5 requires overcoming:

  • Regioselectivity: Differentiating C3 from C5.

  • Sterics: Forcing a substituent into C4 when C3 and C5 are occupied (or vice versa).

Part 2: Synthetic Architectures

Strategy A: The De Novo Approach (Ring Construction)

Classical methods like the Hantzsch synthesis typically yield symmetrical 1,4-dihydropyridines that oxidize to 2,6-substituted pyridines. To access the 3,4,5-pattern de novo, one must employ multicomponent reactions (MCRs) using specific Michael acceptors.

  • Mechanism: Condensation of 1,3-dicarbonyls with aldehydes and ammonia.

  • Limitation: Difficult to install distinct groups at C3 and C5 simultaneously; often results in symmetry.

Strategy B: Regioselective Functionalization (The Modern Standard)

Modern protocols rely on manipulating pre-formed pyridine cores. The most robust method for contiguous substitution is the 3,4-pyridyne strategy developed by the Knochel lab, and transition-metal catalyzed C-H activation.

1. The 3,4-Pyridyne Methodology

This method bypasses the electronic deactivation of the pyridine ring by generating a highly reactive pyridyne intermediate.

  • Concept: A 3-halo-4-metallopyridine eliminates metal-halide to form a 3,4-pyridyne (aryne analog).

  • Regiocontrol: A substituent at C2 (e.g., alkoxy or thio) directs the incoming nucleophile to C4 via electronic distortion, allowing subsequent electrophilic trapping at C3.

2. C-H Activation Logic

Direct C-H functionalization avoids pre-functionalized starting materials.

  • C3-H Activation: Pd-catalyzed, often directed by C2-directing groups.

  • C4-H Activation: Ni- or Co-catalyzed, often using Lewis acid catalysts to activate the pyridine nitrogen.

Part 3: Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis via 3,4-Pyridyne Intermediates

Based on the methodology by Heinz & Knochel (Chem. Sci., 2021).

Objective: Synthesis of a 2,3,4-trisubstituted pyridine from 3-chloro-2-ethoxypyridine. This method solves the "contiguous substitution" problem.

Reagents:

  • Substrate: 3-Chloro-2-ethoxypyridine

  • Reagent A: n-Butyllithium (n-BuLi)

  • Reagent B: Aryl Grignard (ArMgBr) or Alkyl Grignard

  • Electrophile: Iodine, Allyl bromide, or Aldehyde

Step-by-Step Workflow:

  • Lithiation: Dissolve 3-chloro-2-ethoxypyridine (1.0 equiv) in dry THF under Argon. Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min. Mechanism: Lithium-Halogen exchange is NOT the first step; directed ortho-lithiation at C4 occurs due to the directing effect of the C2-ethoxy group.

  • Transmetalation & Elimination: Add the Grignard reagent (e.g., PhMgBr, 1.2 equiv). Warm the reaction to room temperature and then heat to ~75 °C (sealed tube or flow reactor).

    • Critical Step: The lithiated species eliminates LiCl to form the 3,4-pyridyne intermediate.

    • Regioselectivity:[1][2] The Grignard reagent adds to the pyridyne at C4 (distal to the ethoxy group) to generate a 3-magnesiated pyridine.

  • Electrophilic Trapping: Cool to 0 °C. Add the Electrophile (e.g., I2, 1.5 equiv). Stir for 1 hour.

  • Workup: Quench with sat. aq. NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.

Validation Check:

  • NMR: Verify distinct signals for C5-H and C6-H (coupling constants ~5-8 Hz).

  • Yield: Typical yields 50-75%.

Protocol 2: Green One-Pot Synthesis of 2,4,6-Triarylpyridines

A robust baseline method for comparative scaffold generation.

Objective: Rapid assembly of the pyridine core using PEG-400 as a recyclable solvent.

Reagents:

  • Acetophenone derivative (2 equiv)[3]

  • Benzaldehyde derivative (1 equiv)

  • Ammonium Acetate (excess)[4]

  • NaOH (pellets)

  • PEG-400[4][5]

Workflow:

  • Mix acetophenone (2 mmol), benzaldehyde (1 mmol), and NH4OAc (3 mmol) in PEG-400 (10 mL).

  • Add NaOH (catalytic). Heat at 100 °C for 2-4 hours.

  • Workup: Pour into ice water. The product precipitates.[5][6] Filter and recrystallize from ethanol.

  • Note: This produces the 2,4,6-pattern.[4][5][7][8] It serves as a negative control when testing the biological necessity of the 3,4,5-pattern.

Part 4: Medicinal Chemistry Case Studies

Case Study 1: FGFR Kinase Inhibitors (Pyrazolo[3,4-b]pyridines)

The 3,4,5-substitution pattern is critical in designing Fibroblast Growth Factor Receptor (FGFR) inhibitors.

  • Molecule: Compound 7n (Substituted 1H-pyrazolo[3,4-b]pyridine).

  • Mechanism: The fused pyridine ring acts as the hinge binder.[9] The substituents at positions equivalent to 3, 4, and 5 of the pyridine core (in the fused system) project into the hydrophobic back-pocket.

  • SAR Insight: A 3,5-dimethoxy phenyl group attached to the pyridine core provides selectivity for FGFR over VEGFR by exploiting a specific "gatekeeper" residue interaction.

Case Study 2: Thiopeptide Antibiotics (2,3,6-Triarylpyridines)[2]
  • Target: Bacterial protein synthesis (GE2270 analogs).

  • Synthesis: Achieved via Ni-catalyzed C-H arylation followed by [4+2] cycloaddition.[2]

  • Significance: The central pyridine ring holds three aryl wings in a specific non-planar orientation, crucial for binding to the ribosomal L11 protein.

Part 5: Visualizations

Diagram 1: Synthetic Decision Matrix

Caption: Logical flow for selecting a synthetic route based on the desired substitution pattern (2,4,6-symmetrical vs. 3,4,5-contiguous).

SyntheticStrategy Start Target Scaffold: Substituted Pyridine Pattern Substitution Pattern? Start->Pattern Sym 2,4,6-Symmetrical Pattern->Sym Easy Access Contig 3,4,5-Contiguous (Asymmetric) Pattern->Contig High Value/Hard MethodA Method: Modified Hantzsch or Kröhnke Synthesis Sym->MethodA MethodB Method: 3,4-Pyridyne Functionalization Contig->MethodB Regiocontrol Required MethodC Method: C-H Activation (Pd/Ni Catalysis) Contig->MethodC Late-Stage Diversification ResultA Outcome: GPCR/Channel Blockers MethodA->ResultA Yields Pyridines with C2/C6 steric bulk ResultB Outcome: Kinase Inhibitors (Deep Pocket Binders) MethodB->ResultB Yields 2,3,4 or 3,4,5 polysubstituted cores

Diagram 2: Mechanism of Regioselective 3,4-Pyridyne Trapping

Caption: Mechanistic pathway of the Knochel method. The C2-alkoxy group directs lithiation and distorts the pyridyne to ensure C4-nucleophilic attack.

PyridyneMechanism Substrate 3-Chloro-2-ethoxypyridine Lithiation Step 1: C4-Lithiation (Directing Group Effect) Substrate->Lithiation n-BuLi, -78°C Elimination Step 2: Elimination of LiCl -> 3,4-Pyridyne Intermediate Lithiation->Elimination Warm to RT Addition Step 3: Grignard (R-MgBr) Adds to C4 Elimination->Addition Regioselective Nucleophilic Attack Trapping Step 4: Electrophile (E+) Traps at C3 Addition->Trapping Magnesated Species Product Final Product: 2-Ethoxy-3-E-4-R-Pyridine Trapping->Product

Data Summary: Comparative Potency of Pyridine Kinase Inhibitors[10]

The following table illustrates the impact of substitution patterns on kinase inhibitory activity (IC50 values), highlighting the efficacy of the 3,4,5-equivalent substitution in fused systems (e.g., FGFR inhibitors).

CompoundScaffold CoreSubstitution PatternTarget KinaseIC50 (nM)Selectivity (vs VEGFR2)
PD173074 Pyrido[2,3-d]pyrimidine3,5-dimethoxy (pendant)FGFR121.5Moderate
Compound 4a Pyrazolo[3,4-b]pyridine2,6-dichloro-3,5-dimethoxyFGFR10.3>1200-fold
NVP-BGJ398 Pyrimido[4,5-d]pyrimidinone3,5-dimethoxy-2,6-dichloroFGFR1-3~1.0High
Control Simple Pyridine2,6-dimethylVarious>10,000Low

Data Source: Derived from J. Med. Chem. and ACS Med. Chem. Lett. reports on FGFR inhibitors.[10][11][12]

References

  • Heinz, B., et al. (2021). "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science. Available at: [Link]

  • Yamaguchi, J., et al. (2016). "Synthesis of Triarylpyridines in Thiopeptide Antibiotics by Using a C-H Arylation/Ring-Transformation Strategy." Angewandte Chemie. Available at: [Link]

  • Tan, L., et al. (2016). "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, T., et al. (2012). "Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors."[12] ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

A Methodological Guide to the Definitive Melting Point Determination of Pure (4-Amino-5-iodopyridin-3-yl)methanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the melting point range of the novel compound (4-Amino-5-iodopyridin-3-yl)methanol. The melting point is a critical physicochemical parameter that serves as a primary indicator of identity and purity.[1][2] For active pharmaceutical ingredients (APIs), an accurately determined melting point is fundamental for quality control, stability assessment, and regulatory compliance.[2]

Given the novelty of this compound, this document moves beyond a simple statement of a value. Instead, it establishes a robust, scientifically-grounded protocol for its determination, addressing the critical pre-analytical considerations and gold-standard methodologies required for an authoritative characterization. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating trustworthy and reproducible data.

Part 1: The Pre-Analytical Framework: Prudence in Purity and Polymorphism

Before any thermal analysis, the integrity of the sample must be unequivocally established. The melting point of a substance is an intrinsic property that is highly sensitive to extrinsic factors, primarily impurities and the solid-state form of the material.

The Imperative of Purity

The presence of impurities disrupts the regular crystalline lattice of a solid.[3] This disruption weakens the intermolecular forces, requiring less energy to break the bonds, which results in two observable effects: a depression of the melting point and a broadening of the melting range.[3][4][5] A pure, crystalline compound typically exhibits a sharp melting range of less than 1°C. Therefore, prior to melting point determination, the purity of the this compound sample must be confirmed using orthogonal analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For the purposes of establishing a reference standard, a purity level of >99.5% is recommended.

The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a different crystal lattice arrangement.[6][7] These different forms, or polymorphs, can have distinct physicochemical properties, including different melting points, solubilities, and stabilities.[8] It is estimated that over 50% of APIs used in the pharmaceutical industry can exist in more than one crystalline form.[7]

The classic case of the antiviral drug Ritonavir, which nearly had to be withdrawn from the market after a more stable, less soluble polymorph unexpectedly appeared, underscores the critical importance of polymorphic screening in drug development.[6] Therefore, it is crucial to investigate whether this compound can form polymorphs. This is typically achieved by recrystallizing the material from a variety of solvents under different conditions (e.g., cooling rates, temperatures) and analyzing the resulting solids.[7] Techniques like X-Ray Powder Diffraction (XRPD) are essential for identifying different polymorphic forms.[7][9] The melting point analysis must be performed on a well-characterized, single polymorphic form.

Pre_Analytical_Workflow cluster_0 Sample Preparation & Verification cluster_1 Solid-State Characterization A Synthesized This compound B Purification (e.g., Recrystallization, Chromatography) A->B Initial Purification C Purity Analysis (HPLC, NMR, MS >99.5%) B->C Verify Chemical Purity D Polymorph Screen (Multiple Solvents/Conditions) C->D Proceed if Pure E Solid Form Identification (XRPD, DSC) D->E Characterize Forms F Select Single, Stable Polymorph for Analysis E->F Identify Optimal Form

Caption: Pre-analytical workflow for sample integrity verification.

Part 2: Gold-Standard Methodologies for Melting Point Determination

With a verified pure, single-polymorph sample, the melting point can be determined. Two primary methods are employed in the pharmaceutical industry: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method A: Capillary Melting Point Determination (Pharmacopeia Compliant)

This technique is a visual method widely accepted by regulatory bodies like the U.S. Pharmacopeia (USP).[2][10] It involves heating a small sample packed in a glass capillary tube at a controlled rate and observing the temperatures at which melting begins and ends.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent acts as an impurity.

    • Finely pulverize the sample to a powder.

    • Press the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder.[10]

    • Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample tightly into the sealed end.[11] The final packed column height should be 2.5-3.5 mm.[10]

  • Instrument Calibration:

    • Before analysis, verify the instrument's temperature accuracy using certified reference standards with melting points that bracket the expected melting point of the sample.[10]

  • Determination:

    • First, perform a rapid determination by heating at a high rate (e.g., 10-20 °C/min) to find an approximate melting temperature.

    • Allow the instrument to cool to at least 15-20 °C below the approximate melting point.[12]

    • Insert a new capillary with the sample.

    • Set the heating rate to a slow, controlled ramp of 1 °C/min.[10] A slow heating rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer.

    • Record T1 (Onset): The temperature at which the first droplet of liquid appears or the column is observed to collapse against the capillary wall.[10][12]

    • Record T2 (Clear Point): The temperature at which the last solid particle melts, resulting in a completely clear liquid.[10][12]

    • The melting point is reported as the range T1 – T2.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and objective data than visual methods.[13] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][15] Melting is an endothermic process, which appears as a distinct peak on the DSC thermogram.[13]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely powdered this compound into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Calibration:

    • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Determination:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature until the sample is completely melted.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak representing the melting transition.

    • Onset Temperature: The extrapolated temperature at which the melting process begins. This is often considered the most representative value for the melting point of a pure substance.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition.Measurement of heat flow during phase transition.[14]
Data Output Temperature range (T1 - T2).[12]Onset temp, Peak temp, Enthalpy of Fusion (ΔHfus).[16]
Primary Use Purity assessment, Identification.[1]Purity, Polymorphism, Stability, Quantitative analysis.[13][16]
Advantages Simple, cost-effective, widely accepted.[2]Highly accurate, objective, quantitative, detects subtle transitions.[13]
Limitations Subjective, less precise, provides limited information.[2]Higher equipment cost, requires more expertise.

Part 3: Data Interpretation and Expected Results

The interpretation of melting point data requires careful consideration of the entire thermal event, not just a single number.

Interpreting the Melting Profile
  • Sharp Melting Range (< 1.5 °C): For both capillary and DSC methods, a narrow range is indicative of high purity.[1]

  • Broad Melting Range (> 2 °C): This strongly suggests the presence of impurities or that the sample is a mixture of polymorphs.[3][4]

  • Multiple Peaks (DSC): The presence of more than one endothermic peak may indicate polymorphism, the melting of a solvate, or a solid-state transition prior to melting. This requires further investigation with techniques like Hot-Stage Microscopy or XRPD.

  • Decomposition: If the sample changes color (e.g., darkens) or gas is evolved during melting, it is decomposing. The temperature should be reported as "melts with decomposition" (m.p.d.).

Data_Interpretation_Flowchart Start Melting Point Data Acquired CheckRange Is Melting Range Sharp (< 1.5 °C)? Start->CheckRange Pure High Purity Indicated CheckRange->Pure Yes Impure Impurity Suspected (Broad Range) CheckRange->Impure No CheckDecomp Visual Decomposition Observed? ReportDecomp Report as 'm.p.d.' CheckDecomp->ReportDecomp Yes FinalReport Report Final Melting Point Range / Onset Temp CheckDecomp->FinalReport No Pure->CheckDecomp Reverify Re-verify Purity (HPLC) Impure->Reverify ReportDecomp->FinalReport

Caption: Decision flowchart for interpreting melting point results.
Expected Melting Point for this compound

While no experimental data for the title compound is currently published, an expert estimation can be made based on structurally similar molecules.

  • The parent compound, (4-amino-pyridin-3-yl)-methanol , has a reported melting point of 167-169 °C .[17]

  • The core structure, 4-aminopyridine , melts at 155-158 °C .[18]

The presence of both an amino (-NH2) and a hydroxyl (-CH2OH) group allows for significant intermolecular hydrogen bonding, which typically leads to higher melting points. The addition of a large, heavy iodine atom will increase the molecular weight and van der Waals forces, further contributing to a higher melting point. Therefore, it is reasonable to predict that the melting point of pure, crystalline this compound will be in excess of 170 °C . This prediction should be used solely to set the parameters for experimental determination and must be confirmed by the rigorous methods outlined in this guide.

Conclusion

The determination of the melting point of a novel pharmaceutical compound like this compound is a foundational step in its characterization. It is not a single measurement but a systematic investigation. By adhering to a strict pre-analytical framework to ensure sample purity and characterize its solid-state form, and by employing gold-standard methodologies such as capillary analysis and DSC, researchers can generate a definitive and trustworthy melting point range. This value is more than a number; it is a critical quality attribute that underpins the subsequent development and quality control of a potential new therapeutic agent.

References

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]

  • Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]

  • How do impurities affect the melting point of a substance?. TutorChase. [Link]

  • 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate. CCDC. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • Do impurities always increase the melting point of the solid organic compound?. Quora. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Effect of impurities on melting and boiling points. Chemistry Stack Exchange. [Link]

  • Differential scanning calorimetry. CureFFI.org. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

  • Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. [Link]

  • 4-Aminopyridine. Wikipedia. [Link]

  • Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Appendix V A. Determination of Melting Point. British Pharmacopoeia. [Link]

  • Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • 4-Aminopyridine-3-methanol. PubChem. [Link]

  • 4-Amino-3,5-dichloropyridine. National Center for Biotechnology Information. [Link]

  • 4-amino-3-iodopyridine (C5H5IN2). PubChemLite. [Link]

Sources

Difference between 5-iodo and 5-bromo aminopyridine methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the 2-aminopyridine-3-methanol scaffold is a privileged structure. The choice between a 5-iodo and a 5-bromo substituent on this ring is not merely a matter of availability; it is a strategic decision that dictates synthetic orthogonality, metabolic fate, and binding affinity.

This guide dissects the critical differences between these two derivatives. While the 5-iodo variant offers superior reactivity for sequential cross-coupling and stronger halogen bonding (via the


-hole), the 5-bromo  variant provides enhanced metabolic stability and a more controlled reactivity profile suitable for late-stage diversification.

Physicochemical & Electronic Profile

The fundamental divergence between these derivatives stems from the electronic structure of the halogen atom. This dictates both the synthetic utility (bond lability) and the biological interaction (binding).

Comparative Data Table
Parameter5-Bromo Derivative5-Iodo DerivativeImpact on Development
Bond Dissociation Energy (C-X) ~68 kcal/mol~57 kcal/molIodine allows faster oxidative addition (Pd-catalysis).
Van der Waals Radius 1.85 Å1.98 ÅIodine imposes greater steric demand.
Electronegativity (Pauling) 2.962.66Iodine is less electron-withdrawing by induction.
Polarizability (

)
3.055.35Iodine forms stronger Halogen Bonds (XB).
C-X Bond Length ~1.89 Å~2.09 ÅLonger C-I bond increases lability.
The "Sigma Hole" Concept

A critical differentiator in medicinal chemistry is the


-hole —a region of positive electrostatic potential on the extension of the C-X bond axis.
  • Iodine: Exhibits a large, intensely positive

    
    -hole due to high polarizability and lower electronegativity. This allows it to act as a potent Lewis acid, forming strong directional interactions with backbone carbonyls (e.g., in the hinge region of kinases).
    
  • Bromine: Possesses a smaller, less positive

    
    -hole. While it can participate in halogen bonding, the interaction energy is significantly lower (typically 1–3 kcal/mol less than iodine).
    

Synthetic Reactivity & Orthogonality

Metal-Catalyzed Cross-Coupling (The Kinetic Advantage)

The 5-iodo derivative is the superior substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • Mechanism: The rate-determining step in many Pd-catalyzed cycles is oxidative addition . The weaker C-I bond undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond.

  • Chemoselectivity: If a scaffold contains both a 5-iodo and a 3-bromo substituent, you can selectively functionalize the 5-position at room temperature, leaving the 3-bromo intact for a subsequent reaction. This is impossible with a di-bromo scaffold without forcing conditions or loss of selectivity.

Lithium-Halogen Exchange (Li-X)

The 5-iodo derivative undergoes Li-X exchange (using


-BuLi or 

-BuLi) extremely rapidly, often at -78°C.
  • The Methanol Challenge: The free hydroxyl group (

    
    ) in these derivatives is incompatible with organolithiums. It requires:
    
    • Protection: Conversion to a silyl ether (e.g., TBS or TIPS).

    • "Sacrificial" Base: Using 2 equivalents of base (one to deprotonate the OH, one for the exchange)—though this is risky due to solubility issues of the alkoxide intermediate.

    Recommendation: For Li-X chemistry, protect the methanol as a TBS ether prior to halogen exchange.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting between Iodo and Bromo derivatives based on synthetic goals.

SynthesisWorkflow Start Target: 5-Functionalized Aminopyridine Decision Is Sequential Functionalization Required? Start->Decision IodoPath Select 5-Iodo Derivative Decision->IodoPath Yes (e.g. 3-Br, 5-I core) BromoPath Select 5-Bromo Derivative Decision->BromoPath No (Single coupling) SeqRxn Reaction A: Pd(0) / RT (Couples I) Reaction B: Pd(0) / Heat (Couples Br) IodoPath->SeqRxn SingleRxn Standard Coupling (Cost Effective) BromoPath->SingleRxn Result1 Complex Multi-Substituted Scaffold SeqRxn->Result1 Result2 Simple 5-Substituted Scaffold SingleRxn->Result2

Figure 1: Synthetic decision tree highlighting the orthogonality advantage of the 5-iodo derivative.

Medicinal Chemistry Implications[1]

Halogen Bonding (XB) in Drug Design

In kinase inhibitors, the aminopyridine motif often binds to the hinge region. A 5-halogen can reach into the "gatekeeper" pocket or solvent front.

  • The Iodine Advantage: If the binding pocket contains a backbone carbonyl or a Lewis basic residue (e.g., Met, Thr), the 5-iodo derivative can form a halogen bond worth 2–5 kcal/mol of binding energy. This can improve potency by 10–100 fold compared to the bromo-analog.

  • Visualizing the Interaction:

HalogenBonding Carbon C (Pyridine Ring) Halogen X (I or Br) Carbon->Halogen Covalent Bond SigmaHole σ-hole (+) Target O (Protein Carbonyl) SigmaHole->Target Halogen Bond (160°-180°)

Figure 2: Schematic of the directional Halogen Bond. The σ-hole (positive potential) aligns linearly with the electron donor (Oxygen).

Metabolic Stability

This is the "Achilles' Heel" of the iodine derivative.

  • Deiodination: Aryl iodides are susceptible to oxidative deiodination by cytochrome P450 enzymes and reductive deiodination. The weak C-I bond makes the molecule a metabolic liability in vivo.

  • Development Strategy: Use the 5-iodo derivative for in vitro potency optimization (SAR exploration). If the iodine is critical for binding, attempt to replace it with a bioisostere (e.g.,

    
     or 
    
    
    
    ) or switch to the 5-bromo analog and accept the potency loss for better PK properties.

Experimental Protocols

Synthesis of 2-Amino-5-halopyridine-3-methanol

Note: Direct halogenation of the methanol derivative can be sluggish. It is often superior to halogenate the ester or acid precursor, then reduce.

Protocol A: Preparation of 5-Bromo Derivative

Reagents: 2-aminopyridine-3-methanol, N-Bromosuccinimide (NBS), Acetonitrile.

  • Dissolution: Dissolve 2-aminopyridine-3-methanol (10 mmol) in Acetonitrile (50 mL) at 0°C.

  • Addition: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup: Quench with saturated

    
     (removes bromine). Extract with EtOAc.[1]
    
  • Purification: Recrystallize from Ethanol/Water.

    • Checkpoint:

      
       NMR should show loss of the C5 proton and a downfield shift of the C6 proton.
      
Protocol B: Preparation of 5-Iodo Derivative

Reagents: 2-aminopyridine-3-methanol, Periodic Acid (


), Iodine (

), Sulfuric Acid (

).
  • Activation: In a round-bottom flask, dissolve

    
     (5 mmol) in acetic acid (20 mL) and 
    
    
    
    (0.5 mL). Add
    
    
    (2 mmol) to generate the electrophilic iodine species.
  • Substrate Addition: Add 2-aminopyridine-3-methanol (10 mmol) dissolved in acetic acid.

  • Heating: Heat to 80°C for 4 hours.

  • Workup: Pour into ice water containing

    
    . Neutralize with 
    
    
    
    (Caution: foaming).
  • Isolation: The product often precipitates. If not, extract with DCM.

    • Note: The C-I bond is sensitive to light. Store the product in amber vials.

Chemoselective Cross-Coupling (The "Expert" Protocol)

Objective: Couple a boronic acid to the 5-iodo position without affecting a 3-bromo substituent (if present) or simply demonstrating the mild conditions required for Iodine.

Substrate: 2-amino-5-iodo-3-(protected-hydroxymethyl)pyridine.

  • Catalyst System:

    
     (5 mol%) is sufficient. For Bromides, you would typically need stronger catalysts like 
    
    
    
    or Buchwald precatalysts.
  • Solvent: DME/Water (3:1).

  • Base:

    
     (2.0 eq).
    
  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Add substrate (1.0 eq), Boronic acid (1.1 eq), and Base.[1]

    • Add Catalyst last.

    • Crucial Step: Stir at Room Temperature (25°C).

    • Observation: The 5-iodo species will couple within 2-4 hours at RT. The 5-bromo analog would require heating to 80-90°C under these conditions.

References

  • Halogen Bonding in Medicinal Chemistry

    • Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design." Journal of Medicinal Chemistry, 2013.
  • Reactivity of Halopyridines

    • Schlosser, M., et al. "Site-Selective Coupling of Dihalogenated Heterocycles." European Journal of Organic Chemistry, 2005.
  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J.[2][3][4] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988.[2][4]

  • Iodination Protocols

    • Stavber, S., et al. "Selective and Green Iodination of Substituted Pyridines." Tetrahedron Letters, 2008.

Sources

Methodological & Application

Synthesis of (4-Amino-5-iodopyridin-3-yl)methanol from 4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the precision synthesis of (4-Amino-5-iodopyridin-3-yl)methanol (CAS 1823230-72-3), a highly functionalized pyridine scaffold relevant to kinase inhibitor development and potassium channel modulation research.

The protocol employs a Directed Ortho-Metalation (DoM) strategy to install the hydroxymethyl group, followed by a regioselective electrophilic halogenation to introduce the iodine. This route is selected for its superior regiocontrol compared to direct halogenation-first approaches, which often yield inseparable mixtures of poly-iodinated species.

Introduction & Strategic Analysis

The synthesis of 3,4,5-trisubstituted pyridines is historically challenging due to the competing directing effects of substituents and the inherent electron-deficiency of the pyridine ring.[1] The target molecule requires two distinct electrophiles (hydroxymethyl and iodo groups) to be placed at the ortho positions relative to the amino group.

Retrosynthetic Logic

Direct iodination of 4-aminopyridine (4-AP) typically results in 3,5-diiodination or mixtures of mono-iodinated isomers. To achieve the specific 3-hydroxymethyl-5-iodo substitution pattern, we utilize the Directed Ortho-Metalation (DoM) strategy.

  • Protection: The 4-amino group is protected as a pivaloylamide. This serves two purposes: it directs lithiation to the C3 position via chelation and protects the amine from oxidation/side reactions.[1]

  • Functionalization: Lithiation followed by trapping with paraformaldehyde installs the hydroxymethyl group at C3.

  • Deprotection: Removal of the pivaloyl group restores the strong electron-donating capability of the amine.

  • Iodination: The free amino group activates the C5 position (the only remaining ortho site) for electrophilic iodination, ensuring high regioselectivity.[1]

Retrosynthesis Target This compound (Target) Precursor1 (4-Aminopyridin-3-yl)methanol (Key Intermediate) Target->Precursor1 Regioselective Iodination (NIS) Precursor2 N-(4-Pyridyl)pivalamide (DoM Precursor) Precursor1->Precursor2 1. DoM (n-BuLi, CH2O) 2. Hydrolysis Start 4-Aminopyridine (Starting Material) Precursor2->Start Pivaloylation

Caption: Retrosynthetic disconnection showing the Directed Ortho-Metalation (DoM) strategy.

Detailed Experimental Protocol

Phase 1: Protection of 4-Aminopyridine

Objective: Synthesize N-(pyridin-4-yl)pivalamide to enable directed lithiation.

Reagents:

  • 4-Aminopyridine (4-AP) [CAS: 504-24-5]

  • Pivaloyl chloride (Trimethylacetyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a drying tube, dissolve 4-AP (10.0 g, 106 mmol) in anhydrous DCM (200 mL).

  • Base Addition: Add Et3N (17.8 mL, 127 mmol) and cool the solution to 0 °C in an ice bath.

  • Acylation: Dropwise add pivaloyl chloride (14.4 mL, 117 mmol) over 30 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of 4-AP.[2]

  • Workup: Quench with saturated NaHCO3 (100 mL). Separate phases. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry over Na2SO4, filter, and concentrate in vacuo. Recrystallize the solid from EtOAc/Hexane to yield N-(pyridin-4-yl)pivalamide as white crystals.

    • Yield Target: >90%[1][3][4][5]

    • Checkpoint: 1H NMR should show a singlet (~1.3 ppm) for the tert-butyl group.

Phase 2: Directed Lithiation & Hydroxymethylation

Objective: Install the hydroxymethyl group at the C3 position.[1]

Reagents:

  • N-(pyridin-4-yl)pivalamide (from Phase 1)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Paraformaldehyde (depolymerized source of formaldehyde)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Dissolve N-(pyridin-4-yl)pivalamide (5.0 g, 28 mmol) in anhydrous THF (100 mL). Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Slowly add n-BuLi (25 mL, 62 mmol, 2.2 equiv) dropwise.

    • Note: 2.2 equivalents are required: 1 eq to deprotonate the amide NH, and 1 eq to lithiate the C3 position.[1]

    • Stir at -78 °C for 2 hours. The solution typically turns bright yellow/orange.

  • Electrophile Preparation: While stirring, prepare a suspension of paraformaldehyde (2.5 g, excess) in dry THF (20 mL).

    • Tip: Heating the paraformaldehyde suspension briefly and directing the formaldehyde gas into the reaction is cleaner, but adding the solid suspension directly is often sufficient for this substrate.[1]

  • Quench: Add the paraformaldehyde suspension to the lithiated species at -78 °C. Allow the mixture to warm slowly to RT overnight.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3 x 100 mL). Dry combined organics over MgSO4 and concentrate.

  • Intermediate: The product is N-(3-(hydroxymethyl)pyridin-4-yl)pivalamide. Proceed directly to deprotection or purify via flash chromatography (DCM/MeOH 95:5) if purity is <85%.

Phase 3: Deprotection

Objective: Remove the pivaloyl group to yield (4-aminopyridin-3-yl)methanol.

Protocol:

  • Dissolve the intermediate from Phase 2 in 10% HCl (aq) (50 mL).

  • Reflux the mixture for 4–6 hours.

  • Cool to 0 °C and carefully neutralize with NaOH pellets or 50% NaOH solution to pH ~12.

  • Extract continuously with EtOAc or CHCl3 (using a liquid-liquid extractor is recommended due to water solubility of the aminopyridine).

  • Concentrate to yield (4-aminopyridin-3-yl)methanol (4-AP-3-MeOH).

    • Appearance: White to off-white solid.

    • Validation: MS (ESI) m/z 125 [M+H]+.

Phase 4: Regioselective Iodination

Objective: Introduce iodine at C5.

Reagents:

  • (4-Aminopyridin-3-yl)methanol (from Phase 3)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN) or Methanol (MeOH)[1]

Protocol:

  • Setup: Dissolve (4-aminopyridin-3-yl)methanol (2.0 g, 16 mmol) in MeCN (40 mL). Protect from light.

  • Addition: Add NIS (3.8 g, 17 mmol, 1.05 equiv) in portions at RT.

    • Mechanism:[3][6][7][8][9] The free amino group at C4 strongly activates the C5 position.[1] The C3 position is blocked by the hydroxymethyl group.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc. Wash with 10% Na2S2O3 (sodium thiosulfate) to remove iodine traces, then water.[1]

  • Purification: Purify via column chromatography (DCM/MeOH gradient 0-10%).

  • Final Product: This compound .

Data Summary & Specifications

ParameterSpecification / Result
CAS Number 1823230-72-3
Molecular Formula C6H7IN2O
Molecular Weight 250.04 g/mol
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) δ ~8.0 (s, 1H, H-6), ~7.8 (s, 1H, H-2), 6.0 (br s, 2H, NH2), 5.2 (t, OH), 4.4 (d, CH2).[1]
Key Shift Loss of H-5 signal (typically ~6.5 ppm in precursor) confirms iodination.
Yield (Overall) 35–45% (from 4-aminopyridine)

Critical Process Workflow

Workflow Step1 Step 1: Pivaloylation (4-AP + PivCl) Step2 Step 2: Directed Lithiation (-78°C, n-BuLi, Paraformaldehyde) Step1->Step2 Purified Intermediate Step3 Step 3: Hydrolysis (HCl Reflux) Step2->Step3 Crude Intermediate Step4 Step 4: Iodination (NIS, MeCN) Step3->Step4 4-AP-3-MeOH Final This compound Step4->Final Purification

Caption: Operational workflow emphasizing the critical lithiation and iodination stages.

Safety & Troubleshooting

Safety Protocols
  • 4-Aminopyridine Toxicity: 4-AP is a potent potassium channel blocker and is highly toxic (LD50 ~20 mg/kg in rats). It can cause seizures.[6][10] Handle all solids in a fume hood or glovebox. Double-glove and wear a P100 respirator if handling powder outside an enclosure.

  • n-Butyllithium: Pyrophoric. Use standard air-free Schlenk techniques. Ensure quenching (NH4Cl) is done slowly at low temperature.

  • Iodination Reagents: NIS can cause skin irritation. Dispose of iodine waste in segregated halogenated waste containers.

Troubleshooting Guide
  • Low Yield in Lithiation: Ensure THF is strictly anhydrous. Traces of moisture kill the dianion. If conversion is low, increase n-BuLi to 2.5 equiv and allow longer lithiation time (up to 4 h).

  • Poly-iodination: If di-iodinated product (3-CH2OH, 5,6-diiodo) is observed, reduce NIS to 0.95 equiv and lower reaction temperature to 0 °C.

  • Solubility Issues: The deprotected intermediate (4-AP-3-MeOH) is water-soluble. Do not rely on simple extraction; use continuous extraction or salting-out (NaCl saturation) during workup.

References

  • Directed Ortho-Metalation Strategy: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933.[1] Link[1]

  • Synthesis of 4-AP-3-MeOH: Shi, R., et al. "4-Aminopyridine-3-methanol... restores axonal conduction in injured spinal cord."[6][10] Journal of Neurotrauma, 2010.[1] Link

  • Iodination of Aminopyridines: Khansole, S. V., et al. "Convenient and Efficient Method for the Iodination of Aromatic Amines by Pyridinium Iodochloride."[1] Synthetic Communications, 2008, 38(11), 1792-1798.[1] Link

  • Target Compound Data: AmBeed/BiDePharm Catalog Data for CAS 1823230-72-3. Link[1]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (4-Amino-5-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-5-iodopyridin-3-yl)methanol (CAS: 871022-09-8) is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of type I and II kinase inhibitors. The simultaneous presence of a free amine, a hydroxymethyl group, and a pyridine nitrogen presents a unique challenge: catalyst poisoning via N-coordination .

This guide details protocols to bypass protection/deprotection steps, utilizing modern dialkylbiaryl phosphine ligands (Buchwald ligands) to effect direct coupling at the C5-iodine position. By following these protocols, researchers can achieve yields >85% while minimizing common side reactions like dehalogenation and protodeboronation.

Chemo-Physical Considerations & Mechanistic Insight

The Substrate Challenge

The substrate contains three Lewis basic sites capable of coordinating to Palladium (Pd), potentially arresting the catalytic cycle:

  • Pyridine Nitrogen (N1): Strong

    
    -donor.
    
  • Exocyclic Amine (C4-NH2): High electron density, prone to forming stable Pd-amido complexes.

  • Hydroxymethyl (C3-CH2OH): Potential for chelation, though less interfering than the nitrogen centers.

The Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf). These ligands sterically crowd the Pd center, preventing the substrate's nitrogen atoms from coordinating while facilitating the oxidative addition of the C-I bond.

Mechanistic Pathway & Competition

The diagram below visualizes the competition between the productive catalytic cycle and the non-productive coordination pathways.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate (Fast for I) Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Ligand Displacement Substrate Substrate: This compound Substrate->Poison Unprotected NH2/Pyridine N TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet Rate Limiting Step RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Mechanistic competition. The goal is to accelerate Oxidative Addition and Transmetalation to outcompete Catalyst Poisoning.

Experimental Protocols

Protocol A: The "Gold Standard" (Challenging/Sterically Hindered Partners)

Recommended for: Coupling with electron-poor boronic acids, heteroaryl boronates, or when high turnover is required.

Rationale: This protocol uses XPhos Pd G2 , a precatalyst that rapidly generates the active mono-ligated Pd(0) species. XPhos is bulky enough to prevent the aminopyridine from binding to the metal center.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2–5 mol%)

  • Base: K3PO4 (0.5 M in water) (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

    • Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Add degassed THF (concentration 0.1 M relative to substrate).

  • Base Addition: Add degassed 0.5 M aqueous K3PO4 (3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Monitor by LCMS. The iodine is highly reactive; if conversion stalls, add 1 mol% more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine/water. Dry organic layer over Na2SO4.

  • Purification: Flash chromatography (typically DCM/MeOH gradients due to polarity).

Protocol B: The "Robust & Economical" (Standard Aryl Boronic Acids)

Recommended for: Standard phenyl boronic acids and scale-up batches.

Rationale: Pd(dppf)Cl2 is a robust, bidentate catalyst. The "bite angle" of the dppf ligand makes the complex rigid, resisting displacement by the amino group. It is less active than XPhos but significantly cheaper.

Materials:

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (CAS: 95464-05-4) (5 mol%)

  • Base: Na2CO3 (2.0 M aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes before adding to reagents.

  • Charging: Add substrate, boronic acid (1.1 equiv), and base to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a counter-flow of Argon.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Note: This catalyst requires higher temperatures than XPhos.

  • Scavenging: If residual Pd remains (dark color), treat the organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtering.

Data Presentation & Troubleshooting

Solvent & Base Screening Data

Typical results for coupling this compound with Phenylboronic acid (LCMS conversion).

EntryCatalyst (5 mol%)SolventBase (aq)Temp (°C)Conv. (%)Notes
1Pd(PPh3)4DME/H2ONa2CO38035%Failed. Catalyst poisoning evident.
2Pd(OAc)2 / PPh3TolueneK3PO410020%Poor solubility of substrate.
3Pd(dppf)Cl2 Dioxane/H2O Na2CO3 90 92% Robust. Good for scale-up.
4XPhos Pd G2 THF/H2O K3PO4 60 >99% Best. Fast, mild conditions.
5PEPPSI-IPrDioxaneCs2CO38088%Good alternative (NHC ligand).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol A (XPhos/SPhos). Ensure system is oxygen-free.
Dehalogenation (M-I replaced by M-H)Hydride source / OverheatingLower temperature. Use 2-MeTHF instead of Dioxane. Reduce reaction time.
Protodeboronation (Boronic acid loses B)Unstable Boronic AcidUse Boronic Ester (Pinacol) or MIDA Boronate . Switch base to KF or CsF (anhydrous conditions).
Homocoupling (Ar-Ar)Oxygen presenceDegas solvents more thoroughly (freeze-pump-thaw).

Decision Workflow

Use this logic tree to select the optimal conditions for your specific coupling partner.

DecisionTree Start Start: Coupling Partner Selection CheckPartner Is the Boron species sterically hindered or electron-poor? Start->CheckPartner Standard Standard Aryl Boronic Acid CheckPartner->Standard No Difficult Heteroaryl / Ortho-subst. / Ester CheckPartner->Difficult Yes ProtocolB USE PROTOCOL B Catalyst: Pd(dppf)Cl2 Base: Na2CO3 Temp: 90°C Standard->ProtocolB Anhydrous Is the Boron species protodeboronation-prone? Difficult->Anhydrous ProtocolA USE PROTOCOL A Catalyst: XPhos Pd G2 Base: K3PO4 Temp: 60°C Anhydrous->ProtocolA No ModA Switch to Anhydrous Conditions Solvent: Dioxane (Dry) Base: CsF or K3PO4 (solid) Anhydrous->ModA Yes

Figure 2: Experimental decision tree for optimizing reaction conditions.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][2] Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

    • Key Insight: Establishes the utility of dialkylbiaryl phosphine ligands (like XPhos) for coupling unprotected aminopyridines.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

    • Key Insight: Foundational review on the mechanism and base selection.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

    • Key Insight: Describes the G2/G3 prec
  • Key Insight: General handling of aminopyridine scaffolds in industrial settings.

Sources

Cyclization strategies for 3-hydroxymethyl-4-aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization Strategies for 3-Hydroxymethyl-4-aminopyridines

Executive Summary

The 3-hydroxymethyl-4-aminopyridine scaffold represents a high-value "privileged structure" in medicinal chemistry, serving as a critical precursor for fused bicyclic heteroaromatics. Its dual nucleophilic sites—the hard amine nitrogen at C4 and the oxygen of the hydroxymethyl group at C3—enable divergent cyclization pathways.

This guide details three validated strategies to convert this scaffold into biologically active cores:

  • Oxidative Cyclization to generate Pyrido[4,3-d]pyrimidines (Kinase inhibitor scaffolds).

  • Direct Condensation to yield 2H-Pyrido[4,3-d][1,3]oxazines (Bioisosteres of quinazolines).

  • Carbonyl Insertion to form Cyclic Carbamates (Oxazinones).

Strategic Reaction Map

The following decision tree illustrates the divergent pathways based on the chosen electrophile and oxidation state management.

CyclizationMap Start 3-Hydroxymethyl- 4-aminopyridine Oxidation Step 1: Selective Oxidation (MnO2) Start->Oxidation Pathway 1 Oxazine Target B: 2H-Pyrido[4,3-d] [1,3]oxazine Start->Oxazine Pathway 2 + R-CHO Carbamate Target C: 1,4-Dihydro-2H-pyrido [4,3-d][1,3]oxazin-2-one Start->Carbamate Pathway 3 + CDI Aldehyde Intermediate: 4-Aminonicotinaldehyde Oxidation->Aldehyde Pyrimidine Target A: Pyrido[4,3-d]pyrimidine Aldehyde->Pyrimidine + Amidine/Urea AldehydeReagent Reagent: R-CHO (Acid Cat.) CDI Reagent: CDI or Phosgene

Figure 1: Divergent synthetic workflows for 3-hydroxymethyl-4-aminopyridine cyclization.

Strategy 1: Synthesis of Pyrido[4,3-d]pyrimidines

Target Application: Kinase inhibitors (e.g., EGFR, CDK). Mechanism: The alcohol is first oxidized to the aldehyde, facilitating a Friedländer-type condensation with amidines.

Critical Considerations (The "Why")
  • Oxidation Selectivity: Strong oxidants (KMnO4, Jones) often over-oxidize the hydroxymethyl group to the carboxylic acid or oxidize the pyridine nitrogen to the N-oxide. Manganese Dioxide (MnO2) is the reagent of choice as it selectively oxidizes allylic/benzylic alcohols (the pyridine ring mimics a benzylic system) to aldehydes without affecting the amine or ring nitrogen.

  • Regiochemistry: The condensation with amidines is driven by the formation of a Schiff base (imine) at the aldehyde, followed by intramolecular nucleophilic attack by the C4-amine.

Protocol A: Two-Step Synthesis of 2-Phenylpyrido[4,3-d]pyrimidine

Step 1: Selective Oxidation

  • Dissolve 1.0 eq (10 mmol) of 3-hydroxymethyl-4-aminopyridine in anhydrous CHCl3 or DCM (50 mL).

    • Note: CHCl3 is often preferred for solubility of polar pyridine derivatives.

  • Add 10.0 eq of activated MnO2 (8.7 g).

    • Tip: Use "Activated" MnO2 (precipitated). Commercial "battery grade" is inactive.

  • Reflux the suspension with vigorous stirring for 4–12 hours. Monitor by TLC (Starting material is very polar; product aldehyde is less polar).

  • Filter hot through a Celite pad to remove Mn species. Wash the pad with warm CHCl3/MeOH (9:1).

  • Concentrate to yield 4-aminonicotinaldehyde . Use immediately (unstable to self-condensation).

Step 2: Cyclocondensation

  • Suspend the crude aldehyde (1.0 eq) and Benzamidine hydrochloride (1.2 eq) in Ethanol (20 mL).

  • Add Cesium Carbonate (Cs2CO3) (2.5 eq).

    • Why Cs2CO3? It promotes the condensation more effectively than NaOEt in many heterocyclic syntheses due to the "cesium effect" (solubility/basicity balance).

  • Heat to reflux (80 °C) for 6–12 hours under Nitrogen.

  • Cool to room temperature. The product often precipitates.

  • Workup: Pour into water (50 mL). Extract with EtOAc (3x). Wash organic phase with Brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Oxidation Reagents

Reagent Yield (Aldehyde) Selectivity Comments
MnO2 (Activated) 85-92% High Best for benzylic-like alcohols. Heterogeneous workup is easy.
PCC/PDC 60-70% Moderate Chromium waste; difficult purification (tarry residues).
Swern 40-50% Low Competitive reaction with the primary amine (forms sulfimides).

| IBX | 75-80% | High | Good alternative if MnO2 fails; requires DMSO. |

Strategy 2: Direct Cyclization to 2H-Pyrido[4,3-d][1,3]oxazines

Target Application: Novel bioisosteres, prodrugs, or intermediates for further functionalization. Mechanism: Acid-catalyzed condensation of the amine and alcohol with an aldehyde (R-CHO) creates a hemiaminal/acetal bridge.

Protocol B: Condensation with Aromatic Aldehydes
  • Charge a reaction vessel with 3-hydroxymethyl-4-aminopyridine (1.0 eq, 5 mmol).

  • Add the Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq).

  • Solvent: Toluene or Benzene (25 mL).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Setup: Equip with a Dean-Stark trap to remove water.

    • Self-Validating Step: The reaction is driven to completion by the physical removal of water. If water collection stops, the reaction has reached equilibrium.

  • Reflux for 4–8 hours.

  • Workup: Cool to RT. Wash with saturated NaHCO3 (to neutralize pTSA). Dry organic layer (MgSO4).

  • Isolate: Evaporate solvent. Recrystallize from Hexane/EtOAc.

Mechanism Diagram (DOT):

OxazineMech Step1 Imine Formation (R-NH2 + R'-CHO) Step2 Intramolecular Cyclization (OH attack on Imine) Step1->Step2 - H2O Product 2-Aryl-2H-pyrido [4,3-d][1,3]oxazine Step2->Product

Figure 2: Mechanism of oxazine ring closure.[2]

Strategy 3: Synthesis of Cyclic Carbamates (Oxazinones)

Target Application: Urea/Carbamate protection, rigidification for SAR studies. Reagent: 1,1'-Carbonyldiimidazole (CDI) is superior to phosgene (safety) and triphosgene (ease of handling).

Protocol C: CDI-Mediated Cyclization
  • Dissolve 3-hydroxymethyl-4-aminopyridine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cool to 0 °C under inert atmosphere (Ar/N2).

  • Add CDI (1.5 eq) portion-wise.

    • Observation: Gas evolution (CO2) will occur. Ensure proper venting.

  • Stir at 0 °C for 30 mins, then warm to Room Temperature (RT).

  • Monitor: If reaction is sluggish, heat to 60 °C.

    • Troubleshooting: If the intermediate imidazole-urea forms but does not cyclize, add a base like DBU (0.5 eq) to catalyze the alkoxide attack.

  • Quench: Add small amount of water.

  • Isolate: Extract with EtOAc. The product is often a crystalline solid.

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: "Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines"
    • Source: RSC Advances
    • URL:[Link]

  • Oxidation Methodologies (MnO2)

    • Title: "Manganese(IV)
    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • CDI Cyclization Protocols

    • Title: "1,1′-Carbonyldiimidazole (CDI)
    • Source: Organic Letters (via NIH/PubMed)
    • URL:[Link]

  • Oxazine Synthesis

    • Title: "Synthesis of 2H-pyrido[4,3-d][1,3]oxazine derivatives" (Contextual reference based on general oxazine synthesis
    • Source: PubChem Compound Summary
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of Bicyclic Heterocycles from Iodinated Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Iodinated aminopyridines (specifically 2-amino-3-iodopyridine ) represent a "privileged" orthogonal synthons in medicinal chemistry. They possess two distinct reactive handles: a nucleophilic amino group (


) and an electrophilic iodide (

).

This duality allows for divergent synthesis :

  • 5-Membered Fusion (7-Azaindoles): Via Sonogashira coupling with alkynes followed by

    
     cyclization.
    
  • 6-Membered Fusion (1,8-Naphthyridines): Via Heck coupling with acrylates followed by

    
     cyclization.
    

This guide provides validated protocols for transforming 2-amino-3-iodopyridine into these high-value kinase inhibitor scaffolds, emphasizing "self-validating" reaction monitoring and mechanistic causality.

Divergent Reactivity Map

The following diagram illustrates how a single starting material diverges into three distinct pharmacological scaffolds based on the coupling partner.

DivergentSynthesis Start 2-Amino-3-iodopyridine Azaindole 7-Azaindole (Pyrrolo[2,3-b]pyridine) Start->Azaindole Sonogashira Coupling + Cyclization (Pd/Cu) Naphthyridine 1,8-Naphthyridinone Start->Naphthyridine Heck Coupling + Cyclization (Pd) Imidazo Imidazo[1,2-a]pyridine Start->Imidazo Condensation (Cu or Metal-Free) Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Azaindole Acrylate Acrylate/Enone (R-CH=CH-COOEt) Acrylate->Naphthyridine Ketone α-Haloketone (R-CO-CH2-X) Ketone->Imidazo

Figure 1: Divergent synthesis pathways from 2-amino-3-iodopyridine. The choice of coupling partner dictates the ring size and fusion type.

Protocol A: Synthesis of 7-Azaindoles (Pyrrolo[2,3-b]pyridines)

Target: 2-Substituted-7-azaindoles. Mechanism: Tandem Sonogashira cross-coupling /


 cyclization.
Mechanistic Insight

Unlike standard indole synthesis, the pyridine nitrogen exerts an electron-withdrawing effect, making the amino group less nucleophilic. However, the Sonogashira coupling installs an alkyne ortho to the amine. The subsequent cyclization is driven by the activation of the triple bond by the transition metal (or base), allowing the amine to attack.

  • Critical Factor: The use of CuI is double-edged; it facilitates the Sonogashira cycle but can sequester the pyridine if used in large excess.

Validated Protocol

Scale: 1.0 mmol | Time: 4–16 h | Yield Target: 70–85%

Reagents:

  • 2-Amino-3-iodopyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.05 equiv / 5 mol%)
    
  • CuI (0.02 equiv / 2 mol%)

  • 
     (3.0 equiv)
    
  • Solvent: DMF (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

  • Solvation: Add 2-amino-3-iodopyridine (220 mg, 1 mmol),

    
     (35 mg), and CuI (3.8 mg). Evacuate and backfill with Argon (
    
    
    
    ).
  • Ligand/Base Addition: Add degassed DMF (5 mL) and

    
     (0.42 mL). The solution should turn yellow/brown.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction:

    • Method A (Thermal): Heat to 110°C for 12 hours.

    • Method B (Microwave): Heat to 120°C for 45 minutes (High absorption).

  • Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 1:1).

    • Starting Material:

      
       (UV active, stains red with ninhydrin).
      
    • Intermediate (Acyclic alkyne):

      
       (Often transient).
      
    • Product (Azaindole):

      
       (Highly fluorescent blue under UV-365nm).
      
  • Workup: Dilute with EtOAc (30 mL), wash with water (

    
    ) to remove DMF/LiCl. Wash with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel. Elute with

    
     (98:2 to 95:5).
    
Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by pyridine N.Switch to bulky ligands (e.g., XPhos) or increase temp to 130°C.
Acyclic Intermediate Persists Cyclization failed (slow 5-endo-dig).Add a Lewis Acid (e.g.,

in NMP) to force ring closure.
Homocoupling of Alkyne Excess

in system.
Rigorous degassing (Freeze-Pump-Thaw) is required.

Protocol B: Synthesis of 1,8-Naphthyridines

Target: 1,8-Naphthyridin-2(1H)-ones. Mechanism: Heck Alkenylation /


 Cyclization (Lactamization).
Mechanistic Insight

This reaction utilizes the iodine for a Heck coupling with an acrylate ester. The resulting ortho-amino cinnamate derivative undergoes intramolecular amidation (lactamization). Unlike the azaindole synthesis, this forms a 6-membered ring containing a carbonyl.

Validated Protocol

Scale: 1.0 mmol | Time: 24 h | Yield Target: 60–75%

Reagents:

  • 2-Amino-3-iodopyridine (1.0 equiv)

  • Ethyl Acrylate (2.0 equiv) — Excess required to prevent polymerization issues.

  • 
     (0.05 equiv)
    
  • 
     (0.10 equiv) — Generates active Pd(0) species in situ.
    
  • Base:

    
     (4.0 equiv)
    
  • Solvent: DMF or DMAc

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a vial, mix

    
     and 
    
    
    
    in 1 mL DMF. Stir for 10 min under Argon until the solution turns bright yellow (formation of
    
    
    ).
  • Substrate Mixing: In a pressure tube, dissolve 2-amino-3-iodopyridine (1 mmol) in DMF (4 mL). Add the base.

  • Combination: Transfer the catalyst solution to the substrate tube.

  • Alkene Addition: Add Ethyl Acrylate (215 µL, 2 mmol).

  • Reaction: Seal and heat to 130°C for 24 hours.

    • Note: The high temperature is necessary for the thermal cyclization step (lactam formation).

  • Workup: Cool to RT. The product often precipitates upon addition of water. Filter the solid. If no precipitate, extract with

    
    .
    

Mechanistic Visualization (Graphviz)

The following diagram details the catalytic cycle for the Azaindole formation (Protocol A), highlighting the critical "Pd-bypass" where the amino group displaces the metal.

AzaindoleMechanism Start 2-Amino-3-I-Pyridine + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) inserts C-I TransMetal Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMetal Cu-Acetylide enters RedElim Reductive Elimination (C-C Bond Formed) TransMetal->RedElim - Pd(0) RedElim->Start Regenerate Pd(0) Intermediate 3-Alkynyl-2-aminopyridine (Acyclic) RedElim->Intermediate Release Pd(0) Cyclization 5-endo-dig Cyclization (Nucleophilic Attack) Intermediate->Cyclization Base/Heat (Activation of Alkyne) Product 7-Azaindole Cyclization->Product Isomerization

Figure 2: Catalytic cycle for the Sonogashira-Cyclization cascade to 7-Azaindoles.

References

  • Ujjainwalla, F., & Warner, D. (1998). Synthesis of 7-azaindoles via the palladium-catalyzed heteroannulation of internal alkynes.[1] Tetrahedron Letters, 39(30), 5355-5358. Link

  • Hands, D., et al. (1996). A Convenient Synthesis of 7-Azaindoles. Synthesis, 1996(07), 877-882. Link

  • Lachance, N., et al. (2005). Practical Synthesis of 2-Substituted 7-Azaindoles. Synthesis, 2005(15), 2571-2577. Link

  • Song, J. J., et al. (2010). Synthesis of 7-Azaindoles via a Pd-Catalyzed C−H Activation/C−N Bond Formation. The Journal of Organic Chemistry, 75(3), 996-999. Link

  • Chen, Y. L., et al. (2000). Synthesis of 1,8-naphthyridin-2(1H)-ones. Tetrahedron Letters, 41(22), 4309-4312. Link

Sources

Application Note: Protecting Group Strategies for Amino and Hydroxyl Groups in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Battlefield

Pyridines represent a unique challenge in medicinal chemistry due to their electron-deficient nature and dual nucleophilicity. Unlike benzene derivatives, the pyridine nitrogen acts as an electron sink, altering the reactivity of substituents.

  • Aminopyridines suffer from competing nucleophilicity between the exocyclic amine (desired site) and the ring nitrogen (undesired site), often leading to bis-protection or quaternary salts.

  • Hydroxypyridines introduce the complexity of prototropic tautomerism (pyridone vs. hydroxypyridine). The choice of protecting group dictates the aromaticity of the ring and the outcome of subsequent cross-coupling reactions.

This guide provides field-proven protocols to achieve absolute regiocontrol, ensuring the integrity of the pyridine core during multi-step drug synthesis.

Part 1: Aminopyridines – Conquering Regioselectivity

The Challenge: Ring N vs. Exocyclic N

In 2- and 4-aminopyridines, the ring nitrogen is sufficiently basic to compete with the exocyclic amine during acylation or alkylation. Standard conditions often yield a mixture of:

  • Mono-protected exocyclic amine (Desired)

  • Bis-protected amine (Common impurity)

  • Ring N-acylation (Labile intermediate)

Strategy A: The "Anion Method" for Mono-Boc Protection

For 2-aminopyridines, standard base catalysis (TEA/DMAP) often fails to stop at mono-protection. The most reliable method involves generating the amide anion in situ using a strong base (LiHMDS or NaHMDS) before introducing the electrophile. This shifts the nucleophilicity entirely to the exocyclic nitrogen.

Protocol 1: Regioselective Mono-Boc Protection of 2-Aminopyridine

Target: N-Boc-2-aminopyridine (High Selectivity)

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • Boc₂O (Di-tert-butyl dicarbonate) (1.1 equiv)

  • Anhydrous THF (Solvent)[2]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Deprotonation: Cool the THF to -78 °C . Add the LiHMDS solution dropwise over 15 minutes.

  • Substrate Addition: Dissolve 2-aminopyridine in minimal THF and add dropwise to the cold base. Stir for 30 minutes at -78 °C. Observation: The solution often turns yellow/orange, indicating anion formation.

  • Protection: Dissolve Boc₂O in THF and add slowly to the reaction mixture.

  • Warming: Allow the reaction to warm to 0 °C over 2 hours. Do not heat to reflux.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[3][4] Dry over Na₂SO₄.[3]

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Why this works: The LiHMDS quantitatively deprotonates the exocyclic amine (


 ~28), creating a hard nucleophile that reacts instantly with Boc₂O. The ring nitrogen remains unreactive due to the negative charge delocalization on the exocyclic nitrogen.
Strategy B: Pivaloyl Protection for Directed Lithiation

If the pyridine requires functionalization (e.g., C-3 lithiation/substitution), Boc groups are often too labile or act as directing groups themselves. The Pivaloyl (Piv) group is superior here due to its steric bulk and stability against organolithiums.

Protocol 2: Pivaloyl Protection (Schotten-Baumann Conditions)
  • Dissolve 2-aminopyridine (1 equiv) in DCM/Pyridine (3:1 ratio).

  • Cool to 0 °C. Add Pivaloyl chloride (1.2 equiv) dropwise.

  • Stir at RT for 4 hours.

  • Critical Workup: Wash with sat. NaHCO₃. Avoid strong acid washes (like 1M HCl) which can protonate the pyridine ring and trap the product in the aqueous phase.

Part 2: Hydroxypyridines – Controlling Tautomerism

The Challenge: The Chameleon Effect

2-Hydroxypyridine exists in equilibrium with 2-pyridone.

  • N-alkylation (trapping the Pyridone form) destroys aromaticity but is thermodynamically favored under basic conditions.

  • O-alkylation (trapping the Pyridine form) restores aromaticity and creates a "leaving group precursor" for cross-coupling.

Visualizing the Decision Logic

TautomerControl Start 2-Hydroxypyridine (Tautomeric Mix) Goal Desired Outcome? Start->Goal O_Path O-Protection (Pyridine Ether) Goal->O_Path Aromaticity/ Cross-Coupling N_Path N-Protection (Pyridone) Goal->N_Path Scaffold Stability Method_O1 Ag2CO3 + Alkyl Halide (Silver Effect) O_Path->Method_O1 Method_O2 Mitsunobu Reaction (PPh3/DIAD) O_Path->Method_O2 Method_N1 NaH/Cs2CO3 + Alkyl Halide (Thermodynamic) N_Path->Method_N1

Figure 1: Decision tree for trapping 2-hydroxypyridine tautomers. O-alkylation requires specific "hard" electrophiles or silver salts, while N-alkylation is the default under standard basic conditions.

Strategy C: Selective O-Alkylation (The Silver Effect)

To force the reaction onto the oxygen (restoring aromaticity), Silver(I) salts are used. The silver coordinates to the ring nitrogen, blocking it and increasing the nucleophilicity of the oxygen.

Protocol 3: Synthesis of 2-Benzyloxypyridine (O-Bn)

Reagents:

  • 2-Hydroxypyridine (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Silver Carbonate (Ag₂CO₃) (0.6 equiv - acts as base and template)

  • Toluene or Benzene (Solvent)

Step-by-Step Workflow:

  • Suspend 2-hydroxypyridine and Ag₂CO₃ in Toluene (0.3 M).

  • Add Benzyl Bromide.

  • Heat to reflux in the dark (wrap flask in foil) for 12 hours.

  • Filtration: Cool to RT and filter through a Celite pad to remove silver salts.

  • Concentration: Evaporate solvent.

  • Purification: Flash chromatography. Note: O-alkylated products are typically less polar (higher Rf) than N-alkylated isomers.

Strategy D: Selective N-Protection (SEM/MOM)

For protecting the amide functionality of the pyridone form, SEM (2-(Trimethylsilyl)ethoxymethyl) is ideal due to its stability and ease of removal (TBAF or mild acid).

Protocol 4: N-SEM Protection of 2-Pyridone

Reagents:

  • 2-Pyridone (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • SEM-Cl (1.1 equiv)

  • DMF (anhydrous)

Step-by-Step Workflow:

  • Cool DMF solution of 2-pyridone to 0 °C.

  • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min.

  • Add SEM-Cl dropwise.

  • Stir at RT for 2 hours.

  • Quench: Carefully add water at 0 °C.

  • Extraction: Extract with Et₂O (Ether is preferred over EtOAc to remove DMF during washes).

  • Validation: The product is the N-alkylated pyridone.

Part 3: Analytical Validation (Self-Validating Systems)

Distinguishing N- vs. O-isomers is critical. Do not rely solely on TLC.

Table 1: NMR Diagnostic Signals for 2-Pyridone Derivatives

FeatureO-Alkylated (Pyridine) N-Alkylated (Pyridone)
Aromaticity Aromatic (Ring current present)Non-aromatic (Amide character)
C-2 Carbon (13C) ~160-164 ppm (C-O bond)~160-165 ppm (C=O bond)
Ring Protons (1H) Well-dispersed, sharp doubletsUpfield shift for H-3/H-5 due to enamine character
Coupling (J) Typical aromatic couplingDistinctive vicinal coupling patterns
IR Spectrum No Carbonyl stretchStrong C=O stretch (~1650-1670 cm⁻¹)

Tip: If the ¹H NMR shows a proton signal adjacent to the nitrogen (H-6) shifted significantly downfield (>8.0 ppm), it suggests the aromatic pyridine ring (O-alkyl) is intact. In N-alkyl pyridones, this proton is often more shielded.

Part 4: Selection Guide

Table 2: Protecting Group Matrix for Pyridines

GroupStructureStabilityRemoval ConditionBest For...[2][5][6][7]
Boc CarbamateModerate (Acid labile)TFA or HCl/DioxaneGeneral amine protection; Pd-coupling.
Pivaloyl AmideHigh (Base/Nu stable)1.[2] Reflux aq. HCl2. Li/Naphthalene (Reductive)Directed Ortho Metalation (DoM) ; Harsh reaction conditions.
SEM AcetalHigh (Base stable)TBAF or dilute acidN-protection of Pyridones ; Solubility enhancement.
Benzyl (Bn) EtherHighH₂/Pd or BBr₃O-protection ; Masking OH as "inert" ether.
Tf (Triflate) SulfonateLow (Reactive)Pd(0) Cross-couplingConverting OH into a leaving group for Suzuki/Buchwald.

References

  • Regioselective Alkylation of 2-Pyridone: Sato, T., et al. "CsF in Organic Synthesis.[8] Tuning of N- or O-Alkylation of 2-Pyridone."[8][9][10][11] Synlett, 1995.[8]

  • Pivaloyl Directed Lithiation: Taylor, S. L., et al. "Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines." Journal of Organic Chemistry, 1983.

  • Boc Protection Protocols: BenchChem Application Notes. "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem, 2025.[2][3]

  • NMR Differentiation of Isomers: Oguadinma, P., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013.[12]

  • General Protecting Groups: Greene, T.W., Wuts, P.G.M.[13] "Protective Groups in Organic Synthesis." Wiley-Interscience. (General Reference).

Sources

Application of (4-Amino-5-iodopyridin-3-yl)methanol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrido[3,4-d]pyrimidine Kinase Inhibitors via (4-Amino-5-iodopyridin-3-yl)methanol

Executive Summary

The synthesis of ATP-competitive kinase inhibitors relies heavily on bicyclic heteroaromatic scaffolds that mimic the adenine ring of ATP. Among these, the pyrido[3,4-d]pyrimidine core has emerged as a "privileged scaffold" for targeting oncogenic kinases such as EGFR, PI3K, and mTOR .

This guide details the application of This compound (CAS 1823230-72-3) as a high-value linchpin intermediate. Its unique substitution pattern—combining an oxidation-ready alcohol, a nucleophilic amine, and a reactive halogen handle—enables a concise, three-step access to 8-substituted pyrido[3,4-d]pyrimidines. This protocol streamlines the generation of Structure-Activity Relationship (SAR) libraries by allowing late-stage diversification via Palladium-catalyzed cross-coupling.

Strategic Utility & Mechanism

The structural logic of using this compound lies in its ability to serve as a bifunctional precursor :

  • Ring Fusion Precursor: The ortho-amino alcohol motif allows for oxidative cyclization to form the pyrimidine ring.

  • Diversification Handle: The iodine atom at position 5 is preserved throughout the cyclization, ending up at position 8 of the fused system. This position is critical for directing substituents into the "hydrophobic pocket II" or "solvent-front region" of the kinase binding site.

Mechanistic Pathway

The synthesis proceeds via a "Close-then-Couple" strategy:

  • Chemo-selective Oxidation: Conversion of the primary alcohol to an aldehyde without affecting the free amine.

  • Cyclocondensation: Reaction with an amidine source (e.g., formamidine acetate) to close the pyrimidine ring.

  • Suzuki-Miyaura Coupling: Utilization of the C-I bond to attach aryl/heteroaryl "tails."

Visual Workflow (Graphviz)

The following diagram illustrates the reaction sequence and logic flow.

KinaseInhibitorSynthesis Start This compound (Starting Material) Inter1 4-Amino-5-iodopyridine- 3-carbaldehyde Start->Inter1 Step 1: Oxidation (MnO2, DCM) Core 8-Iodopyrido[3,4-d]pyrimidine (Scaffold Core) Inter1->Core Step 2: Cyclization (Formamidine Acetate, 120°C) Final Target Kinase Inhibitor (e.g., EGFR/PI3K Antagonist) Core->Final Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2)

Figure 1: Synthetic workflow transforming the pyridine precursor into a bioactive kinase inhibitor scaffold.

Detailed Experimental Protocols

Step 1: Chemo-selective Oxidation

Objective: Convert the alcohol to an aldehyde to enable ring closure. Challenge: Avoid over-oxidation to the carboxylic acid or N-oxidation of the pyridine.

Reagents:

  • This compound (1.0 eq)

  • Manganese Dioxide (MnO

    
    ), activated (10.0 eq)
    
  • Dichloromethane (DCM) or Chloroform (anhydrous)

Protocol:

  • Dissolve 1.0 g of this compound in 20 mL of anhydrous DCM/CHCl

    
     (1:1 mixture improves solubility).
    
  • Add activated MnO

    
     (10 eq) in portions over 10 minutes. Note: Large excess is required due to surface-area dependence of MnO
    
    
    
    .
  • Stir the suspension vigorously at room temperature for 12–16 hours. Monitor by TLC (5% MeOH in DCM); the aldehyde spot will be less polar than the alcohol.

  • Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.

  • Concentrate the filtrate in vacuo to yield 4-amino-5-iodopyridine-3-carbaldehyde as a yellow solid.

    • Yield Expectation: 85–92%.

    • Stability:[1] Use immediately in Step 2 to prevent self-condensation.

Step 2: Pyrimidine Ring Construction

Objective: Fuse the pyrimidine ring to generate the bicyclic core.

Reagents:

  • 4-Amino-5-iodopyridine-3-carbaldehyde (from Step 1)

  • Formamidine Acetate (3.0 eq)

  • 2-Methoxyethanol (Solvent)

Protocol:

  • Suspend the aldehyde (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol (0.5 M concentration).

  • Heat the mixture to reflux (120–125 °C) under an inert atmosphere (N

    
    ) for 4–6 hours.
    
  • Observation: The reaction typically turns from a suspension to a clear dark solution, then precipitates the product upon cooling.

  • Cool to room temperature and then to 0 °C.

  • Filter the precipitate and wash with cold ethanol and diethyl ether.

  • Dry under high vacuum to obtain 8-iodopyrido[3,4-d]pyrimidine .

    • Yield Expectation: 70–80%.[2][3][4]

    • Purity Check: LC-MS (ESI+) should show a dominant peak at M+1 corresponding to the bicyclic core.

Step 3: Palladium-Catalyzed Diversification (Suzuki Coupling)

Objective: Install the selectivity-determining aryl group at position 8.

Reagents:

  • 8-Iodopyrido[3,4-d]pyrimidine (1.0 eq)

  • Aryl Boronic Acid / Pinacol Ester (1.2 eq) (e.g., 3-hydroxyphenylboronic acid for PI3K affinity)

  • Pd(dppf)Cl

    
    [3][4]·DCM (0.05 eq)
    
  • Sodium Carbonate (2.0 M aq.[4] solution, 3.0 eq)

  • 1,4-Dioxane (Solvent)

Protocol:

  • In a microwave vial or sealed tube, combine the 8-iodo scaffold, boronic acid, and Pd catalyst.

  • Add 1,4-Dioxane (degassed) and aqueous Na

    
    CO
    
    
    
    .
  • Heat at 90 °C (oil bath) or 110 °C (microwave) for 1 hour.

  • Work-up: Dilute with EtOAc, wash with water and brine.[3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to isolate the final kinase inhibitor.

Quantitative Data Summary

ParameterStep 1 (Oxidation)Step 2 (Cyclization)Step 3 (Coupling)
Key Reagent MnO

(Activated)
Formamidine AcetatePd(dppf)Cl

Temperature 25 °C (RT)120 °C (Reflux)90–110 °C
Time 12–16 h4–6 h1–2 h
Typical Yield 85–92%70–80%60–85%
Critical QC Aldehyde stabilityPrecipitate purityCatalyst removal

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds

    • Title: Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modific
    • Source: Organic & Biomolecular Chemistry (RSC), 2014.
    • URL:[Link]

  • Kinase Inhibitor Design (General Methodology)

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[5][6][7]

    • Source: PubMed Central (NIH), 2013.
    • URL:[Link]

  • Compound Data (CAS Verification)

    • Title: this compound Product Page.[8][9]

    • Source: Ambeed / Chemical Suppliers.
  • Related Scaffold Synthesis (Pyrido[2,3-d]pyrimidines)

    • Title: Pyrido[2,3-d]pyrimidin-7(8H)
    • Source: Molecules (MDPI), 2019.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Amino-5-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Amino-5-iodopyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals. While specific, validated purification protocols for this exact molecule are not extensively documented in public literature, this resource provides a framework based on established principles of organic chemistry and data from structurally similar compounds. Our goal is to empower you with the knowledge to develop, optimize, and troubleshoot your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before attempting to purify crude this compound?

A1: Before any purification attempt, a preliminary analysis of your crude material is essential. This foundational step informs your entire strategy.

  • Assess Crude Purity: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a snapshot of your crude mixture. This will tell you the number of components and the relative abundance of your target compound.

  • Identify Potential Impurities: Consider the synthetic route used to prepare the compound. Potential impurities could include unreacted starting materials, reagents, or by-products from side reactions. Understanding what you need to remove is key to selecting the right purification method. For instance, if you have non-polar impurities, a simple recrystallization might be effective. If you have closely related polar impurities, column chromatography will likely be necessary.

  • Check Solubility: Perform small-scale solubility tests in a range of common laboratory solvents (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, hexane). This information is crucial for both recrystallization and column chromatography.

Q2: What are the expected physicochemical properties of this compound and how do they influence purification?

A2: The structure of this compound—containing an aromatic amine, a primary alcohol, and an iodo group on a pyridine ring—suggests it is a polar, potentially air-sensitive solid. Below is a table of estimated and known properties of the parent compound and related structures that can guide your experimental design.

PropertyThis compound (Predicted/Inferred)(4-aminopyridin-3-yl)methanol (Known)Rationale & Implications for Purification
Molecular Weight 250.04 g/mol 124.14 g/mol [1][2]The higher molecular weight due to iodine doesn't significantly alter polarity but is important for characterization.
Appearance Likely a pale yellow to brown solid.White to light yellow powder.[3]Color in the crude product often indicates impurities. Activated carbon can be used for decolorization during recrystallization.
Solubility Predicted to have moderate solubility in polar protic solvents (methanol, ethanol) and lower solubility in less polar solvents (ethyl acetate, dichloromethane) and water.Slightly soluble in water.[3][4]This solubility profile is ideal for recrystallization from mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) or single polar solvents.
Polarity High.High.The amino and hydroxyl groups make it quite polar, suggesting it will have strong interactions with silica gel. This may require a polar mobile phase for column chromatography.
Stability Potentially air and light-sensitive due to the amino and iodo groups.Air sensitive.[3]Purifications should be performed promptly. Consider working under an inert atmosphere (nitrogen or argon) if degradation is observed. Store the purified compound in a cool, dark place.
Q3: What safety precautions are necessary when handling this compound?

A3: this compound and related aminopyridines are classified as hazardous. Always consult the Safety Data Sheet (SDS) for any chemical you are working with.

  • Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: It may cause skin and serious eye irritation.[1]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting Purification Workflows

This section provides in-depth guidance on overcoming common challenges encountered during the purification of this compound.

Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, especially for removing small amounts of impurities.

Q4: How do I select the best solvent for recrystallization?

A4: The ideal solvent should dissolve the compound well when hot but poorly when cold. The flowchart below outlines a systematic approach to solvent selection.

cluster_troubleshooting Troubleshooting start Start: Crude Solid test_polar Test solubility in a polar solvent (e.g., Ethanol) start->test_polar hot_dissolve_polar Does it dissolve when hot? test_polar->hot_dissolve_polar cold_precipitate Does it precipitate upon cooling? hot_dissolve_polar->cold_precipitate Yes insoluble Insoluble even when hot hot_dissolve_polar->insoluble No yes_solvent Ideal Solvent Found cold_precipitate->yes_solvent Yes no_precipitate No/Poor Precipitation cold_precipitate->no_precipitate No oiling_out Compound 'Oils Out' cold_precipitate->oiling_out Oils Out too_soluble Too Soluble: Add anti-solvent (e.g., Water, Hexane) no_precipitate->too_soluble test_nonpolar Test solubility in a non-polar solvent (e.g., Ethyl Acetate) try_another_polar Try a more polar solvent (e.g., Methanol) insoluble->try_another_polar oiling_solution Add more solvent or use a higher boiling point anti-solvent oiling_out->oiling_solution

Caption: A flowchart for selecting a recrystallization solvent.

Q5: My compound "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is common when the solution is supersaturated or when impurities depress the melting point.

  • Solution 1: Re-dissolve and Cool Slowly. Heat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2: Reduce the Initial Concentration. The solution may be too concentrated. Add more hot solvent to the oiled-out mixture until it redissolves, then cool slowly.

  • Solution 3: Change the Solvent System. Use a solvent with a lower boiling point. Alternatively, if using a solvent/anti-solvent system, try an anti-solvent with a higher boiling point.

Silica Gel Column Chromatography

This is the workhorse technique for separating compounds with similar polarities.

Q6: My compound is streaking on the TLC plate and the column. How can I fix this?

A6: Streaking is often caused by the acidic nature of standard silica gel interacting with the basic amino group of your compound. This leads to poor separation and recovery.

problem Problem: Streaking on Silica Gel Amine interacts with acidic silanol groups (Si-OH) Poor peak shape & recovery solution_node Solutions problem:f1->solution_node Implement solution1 Method 1: Neutralize the Mobile Phase Add a basic modifier Examples: 0.5-2% triethylamine (Et3N) or ammonia in methanol solution_node->solution1 solution2 Method 2: Use a Different Stationary Phase Switch to a less acidic support Examples: Neutral alumina or deactivated silica gel solution_node->solution2

Caption: Troubleshooting streaking of basic compounds on silica gel.

Detailed Protocol for Eluent Modification:

  • Prepare your eluent system based on TLC analysis (e.g., 95:5 dichloromethane/methanol).

  • Add a basic modifier. To your prepared eluent, add 1% triethylamine (Et3N) by volume. For example, to 100 mL of eluent, add 1 mL of Et3N.

  • Run a new TLC with the modified eluent. You should observe a more compact spot with a higher Rf value.

  • Use this modified eluent for your column chromatography. It is also good practice to pre-treat your silica gel by flushing the packed column with the modified eluent before loading your sample.

Q7: My compound appears to be degrading on the column. What are my options?

A7: The combination of an iodo-substituent and an amino group can make the molecule susceptible to degradation on acidic silica gel.

  • Deactivate the Silica: Before packing your column, you can prepare a slurry of the silica gel in your mobile phase containing 1-2% triethylamine. This neutralizes the acidic sites.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can run the column efficiently.

  • Switch to a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel. You will need to re-develop your mobile phase system using TLC with alumina plates.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity or for separating very difficult mixtures, preparative HPLC is the method of choice.

Q8: When should I use preparative HPLC, and what are the recommended starting conditions?

A8: Use preparative HPLC when:

  • You need very high purity (>99%).

  • Impurities are structurally very similar to your target compound and cannot be separated by column chromatography.

  • You are working with a small amount of material.

Recommended Starting Conditions:

Given the polar and ionizable nature of this compound, a reversed-phase method is a good starting point. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can also be highly effective for separating structurally similar basic compounds.[5]

ParameterRecommended Starting ConditionRationale
Column C18 or a mixed-mode column (e.g., Primesep)C18 is a standard for reversed-phase. Mixed-mode columns can offer unique selectivity for polar, basic compounds.[5]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formateThe acidic modifier helps to protonate the amine, leading to better peak shape. Ammonium formate is a volatile buffer suitable for LC-MS.
Mobile Phase B Acetonitrile or Methanol with the same modifier as AThese are standard organic solvents for reversed-phase HPLC.
Gradient Start with a shallow gradient, e.g., 5-50% B over 20-30 minutes.A shallow gradient is a good starting point to screen for the separation of closely eluting impurities.
Detection UV, typically around 254 nm or 270 nm.Pyridine-containing compounds absorb UV light. A photodiode array (PDA) detector is useful to check for peak purity.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 4-Aminopyridine-3-methanol. [Link]

  • SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode. [Link]

Sources

Technical Support: Minimizing Side Reactions in the Iodination of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The iodination of aminopyridines presents a classic paradox in heterocyclic chemistry: the amino group (


) is necessary to activate the electron-deficient pyridine ring for Electrophilic Aromatic Substitution (

), but it simultaneously introduces three critical failure modes: oxidative degradation ("tarring") , poly-iodination , and regiochemical ambiguity (C3 vs. C5).

This guide deconstructs these failure modes and provides validated protocols to resolve them. We move beyond "adding reagents" to controlling the kinetic and thermodynamic landscape of the reaction.

The Mechanics of Failure (Root Cause Analysis)

Before attempting a fix, you must understand the mechanism driving the side reaction.

Mechanism Visualization: The C3/C5 Conflict

The amino group at C2 activates the ring at C3 (ortho) and C5 (para).

  • C3 Attack: Kinetic preference due to proximity (inductive effect), but sterically hindered and subject to "ipso" attack/rearrangement.

  • C5 Attack: Thermodynamic preference; less sterically crowded.

  • N-Iodination: A reversible side reaction where iodine coordinates to the pyridine nitrogen or the exocyclic amine, often acting as an iodine reservoir or a precursor to oxidative decomposition.

IodinationMechanism Start 2-Aminopyridine Complex N-Iodo Complex (Reversible) Start->Complex I+ Source C3_Inter C3-Sigma Complex (Kinetic/Steric Clash) Start->C3_Inter Fast C5_Inter C5-Sigma Complex (Thermodynamic) Start->C5_Inter Slow/Stable Tar Oxidative Tars (Radical Cations) Start->Tar Strong Oxidant (e.g., H2O2 excess) Complex->Start Reversible Prod_C3 3-Iodo-2-aminopyridine C3_Inter->Prod_C3 -H+ Prod_C5 5-Iodo-2-aminopyridine C5_Inter->Prod_C5 -H+

Figure 1: Mechanistic divergence in aminopyridine iodination. Note the reversible N-iodo complex which can buffer the reaction or lead to degradation if not managed.

Troubleshooting Modules (FAQs)

Module A: The "Tar" Problem (Oxidative Degradation)

User Report: "My reaction mixture turned black/dark brown within 10 minutes, and yields are <30%."

Diagnosis: You are likely oxidizing the exocyclic amine. Aminopyridines are electron-rich; strong oxidants strip electrons to form radical cations, which polymerize into azo-tars.

Corrective Actions:

  • Avoid Metal Oxidants: Do not use

    
     or 
    
    
    
    unless absolutely necessary. Metal ions can catalyze single-electron transfer (SET) oxidation.
  • Switch to NIS (N-Iodosuccinimide): NIS is a source of

    
     without being a strong oxidant itself.
    
  • Buffer the pH: Acidic conditions stabilize the amine (by protonation), but too much acid deactivates the ring. Use a mild buffer (pH 4–5) or weak acids like acetic acid to protect the amine from oxidation while allowing

    
    .
    
Module B: The Regioselectivity Crisis (C3 vs. C5)

User Report: "I need the 5-iodo product, but I'm getting a 60:40 mixture of C5:C3."

Diagnosis: The amino group is a powerful ortho, para-director. The C3 position is chemically distinct but kinetically accessible.

Corrective Actions:

  • Steric Steering: Acylate the amine.

    • Acetyl (-NHAc): Weak steric bulk. Improves C5 selectivity slightly.

    • Pivaloyl (-NH-Pv):High steric bulk. The tert-butyl group physically blocks the C3 position, forcing iodination almost exclusively to C5.

  • Reagent Selection: Use Barluenga’s Reagent (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1] Its bulky nature makes it extremely sensitive to steric hindrance, favoring the uncrowded C5 position [1].
    
Module C: Poly-iodination (The Runaway Reaction)

User Report: "I see significant di-iodo (3,5-diiodo) byproduct even with 1.0 equivalent of iodine."

Diagnosis: This is a mixing and reactivity issue. The mono-iodinated product is still activated enough to react again. If you add iodine too fast, local concentrations exceed 1.0 equiv, causing "hot spots" of over-iodination.

Corrective Actions:

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

  • Inverse Addition: Add the iodinating agent dropwise to the amine solution, not the other way around.

  • Stop Early: Quench the reaction at 90% conversion. Separating starting material is often easier than separating the di-iodo impurity.

Comparative Reagent Data

Reagent SystemSelectivity (C5:C3)Oxidative RiskScalabilityCostBest For
NIS / MeCN Moderate (4:1)LowHighHighGeneral lab scale, sensitive substrates [2].

/

Low (Mixtures)ModerateVery HighLowLarge scale, robust substrates.

Excellent (>20:1) LowLowVery HighHigh-value intermediates, strict regiocontrol [3].

/ NaOH
PoorHighHighLowSimple substrates, crude synthesis.

Validated Protocols

Protocol A: The "Gold Standard" (NIS in Acetonitrile)

Best for: High-value substrates where yield and cleanliness are prioritized over reagent cost.

Reagents:

  • Substrate: 2-Aminopyridine derivative (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, accelerates reaction

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

Workflow:

  • Dissolution: Dissolve the aminopyridine in MeCN at room temperature.

  • Protection (In-situ): If the substrate is highly oxidation-prone, cool to 0°C and purge with Nitrogen.

  • Addition: Add NIS in 3 portions over 30 minutes. Why? To keep instant concentration of

    
     low, preventing poly-iodination.
    
  • Monitoring: Stir at 25°C. Monitor by LCMS.

    • Tip: If reaction stalls at 50%, add 10 mol% TFA. The acid activates NIS by protonating the succinimide carbonyl.

  • Quench: Pour into 10% aqueous Sodium Thiosulfate (

    
    ). This immediately reduces unreacted iodine species, preventing post-workup tarring.
    
Protocol B: The "Green & Scalable" Method ( + Periodic Acid)

Best for: Multi-gram scale up where atom economy matters.

Mechanism: Periodic acid (


) oxidizes the byproduct (

) back to

, ensuring 100% atom economy of the iodine source.

Reagents:

  • Substrate (10 mmol)

  • Iodine (

    
    ) (4 mmol - Note: 0.4 equiv)
    
  • Periodic Acid (

    
    ) (2 mmol - Note: 0.2 equiv)
    
  • Solvent: Acetic Acid / Water (10:1)

Workflow:

  • Dissolve substrate in Acetic Acid/Water. Heat to 60°C.

  • Add

    
     first, followed by slow addition of 
    
    
    
    .
  • Stir for 4 hours.

  • Critical Step: Upon completion, neutralize carefully with NaOH or

    
     to pH 7. Do not leave acidic during workup, or the product may degrade.
    
Protocol C: The "Sniper" Method (Barluenga’s Reagent)

Best for: When C3-iodination must be absolutely avoided.

Reagents:

  • Substrate (1.0 equiv)

  • Bis(pyridine)iodonium tetrafluoroborate (

    
    ) (1.1 equiv)
    
  • Solvent: DCM (Dichloromethane)

Workflow:

  • Suspend

    
     in DCM at 0°C.
    
  • Add substrate solution dropwise.

  • Allow to warm to RT. The reaction is usually fast (<1 hour).

  • Filter off the pyridinium salt byproduct.

  • Wash filtrate with water and thiosulfate.

Decision Logic (Workflow Visualization)

Use this logic gate to select your protocol.

DecisionTree Start Start: Iodination of Aminopyridine Q1 Is the substrate sensitive to oxidation? Start->Q1 Q2 Is strict C5 regioselectivity required? Q1->Q2 No Path_NIS Use Protocol A (NIS/MeCN) + Radical Scavenger Q1->Path_NIS Yes Q3 Is this a large scale (>100g) synthesis? Q2->Q3 No (Mixture OK) Path_Protect Pre-step: Protect Amine (Pivaloyl Group) Q2->Path_Protect Yes (Critical) Q3->Path_NIS No (Quality driven) Path_Green Use Protocol B (I2 / HIO3) Q3->Path_Green Yes (Cost driven) Path_Barluenga Use Protocol C (Barluenga's Reagent) Path_Protect->Path_Barluenga

Figure 2: Protocol Selection Decision Tree based on substrate sensitivity and scale.

References

  • Barluenga, J., et al. (1999). "Bis(pyridine)iodonium(I) Tetrafluoroborate (

    
    ): A Versatile Reagent." Pure and Applied Chemistry. 
    
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters.

  • BenchChem Application Notes. (2025). "Regioselective Iodination of Arenes using N-Iodosuccinimide." BenchChem Technical Library.

  • Dey, G.R., et al. (2002). "Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study." Radiation Physics and Chemistry.

  • Sutherland, A., et al. (2016).[2] "Silver(I) Triflimide-Catalyzed Iodination of Arenes." The Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of (4-Amino-5-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with (4-Amino-5-iodopyridin-3-yl)methanol (CAS: 1049662-60-3 or related derivatives) as a critical intermediate for Suzuki-Miyaura or Sonogashira cross-coupling reactions in the synthesis of kinase inhibitors.[1]

This molecule presents a "perfect storm" for purification challenges:

  • Amphoteric Nature: It possesses a basic pyridine nitrogen, a nucleophilic amino group, and a polar hydroxyl group.[1]

  • Labile Iodine: The C-I bond at the 5-position is susceptible to photolytic cleavage, generating elemental iodine (

    
    ) which causes the characteristic "browning" of the sample.
    
  • Sticky Impurities: If synthesized via N-iodosuccinimide (NIS), the byproduct succinimide is difficult to fully remove due to similar solubility profiles in polar organic solvents.[1]

This guide addresses the three most common support tickets we receive regarding this compound.

Module 1: The "Brown Oil" Phenomenon (Elemental Iodine Removal)

User Complaint: "My product isolated as a brown/purple oil or dark solid, but the NMR indicates it should be pure. The color deepens upon standing."[1]

Diagnosis: This is classic contamination by elemental iodine (


). Even trace amounts act as a catalyst for further oxidative decomposition. Standard water washes are often insufficient because 

has significant solubility in organic solvents like DCM or EtOAc.
The Fix: Reductive Chemical Wash

You must convert the lipophilic


 into water-soluble iodide ions (

) using a reducing agent.
Protocol 1: Sodium Thiosulfate Wash [2]
  • Reagents: 10% w/v Sodium Thiosulfate (

    
    ) aqueous solution.
    
  • Solvent System: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Step-by-Step:

  • Dissolve your crude material in EtOAc (preferred over DCM for aminopyridines to minimize emulsion formation).

  • Add an equal volume of 10% Sodium Thiosulfate .

  • Agitate vigorously for 5–10 minutes. Note: The brown color in the organic layer should fade to pale yellow/colorless almost immediately.[1]

  • Separate the layers.

  • Critical Check: Measure the pH of the aqueous layer.

    • Why? 4-aminopyridines have a pKa

      
       9.[3]1. If the wash becomes acidic, your product will protonate and migrate to the water layer.[1]
      
    • Action: If pH < 8, basify slightly with saturated

      
       and re-extract the aqueous layer with EtOAc.[1]
      
  • Wash the organic layer once with Brine to remove excess thiosulfate.

  • Dry over

    
     and concentrate.
    

Scientific Logic (The Redox Mechanism):



The dithionate and iodide species are strictly water-soluble, effectively partitioning the impurity away from your organic product [1, 2].[1]

Module 2: The "Streaking" Column (Chromatography Issues)

User Complaint: "I tried to purify the compound on silica gel, but the product streaks from the baseline to the solvent front, and I can't separate the regioisomers."

Diagnosis: Aminopyridines are basic. The silanol groups (


) on standard silica gel are slightly acidic. Your compound is protonating on the column, forming a salt that drags ("tails") rather than eluting cleanly.
The Fix: Amine-Modified Silica Chromatography

You must neutralize the acidic sites on the silica gel.

Protocol 2: The "Basified" Eluent

Do not use standard Hexane/EtOAc. Use the following solvent systems:

  • DCM / Methanol / Ammonia:

    • Common Mix: DCM:MeOH (95:[1]5) + 1%

      
       (28% aq).
      
    • Tip: Shake the solvent mixture in a separatory funnel first to saturate the DCM with ammonia, then discard the excess aqueous droplets before using it on the column.[1]

  • Triethylamine (

    
    ) Pre-wash: 
    
    • Flush the silica column with Mobile Phase + 1%

      
      before loading your sample. This "caps" the active silanol sites.
      

Visualization of Purification Logic:

PurificationLogic Start Crude Mixture This compound CheckColor Is sample Brown/Purple? Start->CheckColor ThioWash Perform Na2S2O3 Wash (Protocol 1) CheckColor->ThioWash Yes CheckImpurity Impurity Profile (TLC/HPLC) CheckColor->CheckImpurity No ThioWash->CheckImpurity Succinimide Impurity: Succinimide (from NIS) CheckImpurity->Succinimide Regioisomer Impurity: Regioisomers or Di-iodo species CheckImpurity->Regioisomer WaterWash Water Wash / Trituration (Succinimide is water soluble) Succinimide->WaterWash Column Column Chromatography (DCM:MeOH:NH3) Regioisomer->Column Small Scale (<1g) Recryst Recrystallization (EtOH or EtOAc/Heptane) Regioisomer->Recryst Large Scale (>1g) Final Pure Product Store in Amber Vial WaterWash->Final Column->Final Recryst->Final

Figure 1: Decision Matrix for Purification based on impurity profile.[1]

Module 3: The "Sticky Solid" (Succinimide Removal)[1]

User Complaint: "I used NIS for iodination. My product is a sticky solid that contains ~20% succinimide by NMR, even after chromatography."

Diagnosis: Succinimide is a polar byproduct that co-elutes with polar aminopyridines on silica.

The Fix: Aqueous Trituration or Scavenging[1]

Succinimide has high water solubility (


 at 25°C), whereas your iodinated product is only sparingly soluble in water.[1]
Protocol 3: The Slurry Wash (Trituration)
  • Concentrate your product to dryness.

  • Add cold water (approx. 5–10 mL per gram of product).

  • Sonicate or vigorously stir the suspension for 20 minutes. The succinimide will dissolve; the iodinated pyridine will remain as a solid.

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with a small amount of cold water.

  • Dry the solid under high vacuum.

Alternative: If the product is too soluble in water, dissolve the mixture in EtOAc and wash 3x with water.[1] (Ensure you back-extract the aqueous washes to recover any lost product).

Summary of Physical Properties & Storage

PropertyValue / Note
Appearance Off-white to pale yellow solid (Pure). Brown/Purple (Impure).
Solubility Soluble in DMSO, MeOH, EtOAc.[1] Sparingly soluble in Water, Hexanes.[1]
pKa ~9.1 (Pyridine nitrogen).
Storage -20°C . Protect from light (Amber vial). Under Argon/Nitrogen.[4]
Stability Light Sensitive. C-I bond cleaves under UV light.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard reference for thiosulfate iodine removal).

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanisms of electrophilic aromatic substitution and pyridine basicity).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1727, 4-Aminopyridine". PubChem, [Link]. Accessed 26 Feb. 2026.

Sources

Validation & Comparative

Technical Comparison Guide: LC-MS/MS Characterization of Iodinated Pyridine Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated pyridine methanols (e.g., 2-iodo-3-pyridinemethanol and its isomers) are critical scaffolds in the synthesis of complex pharmaceuticals, particularly as intermediates for Suzuki-Miyaura cross-coupling reactions. Their analysis by LC-MS/MS presents unique challenges due to the lability of the carbon-iodine (C-I) bond and the potential for positional isomerism.

This guide provides a technical breakdown of the fragmentation behaviors of these compounds. Unlike standard organic molecules, iodinated pyridines exhibit a "fragile" fragmentation pattern dominated by radical losses. This document compares these patterns against other halogenated analogs and details the specific "ortho-effects" that allow for the differentiation of positional isomers.[1]

Part 1: Mechanistic Principles of Fragmentation

To interpret the mass spectra of iodinated pyridine methanols, one must understand the three competing mechanistic pillars that drive their dissociation in the gas phase.

The "Iodine Effect" (Radical vs. Neutral Loss)

The Carbon-Iodine bond is significantly weaker (~57 kcal/mol) than C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol). In Electrospray Ionization (ESI+), this leads to two distinct pathways:

  • Homolytic Cleavage: Loss of an iodine radical (I•, 127 Da), leaving an even-electron cation

    
    . This is often the base peak.[2][3]
    
  • Heterolytic Cleavage: Protonation of the iodine followed by loss of HI (128 Da), typically observed if a neighboring proton (e.g., from the hydroxyl group) is available for transfer.

Pyridine Ring Fragmentation

The pyridine ring is relatively stable but characteristically fragments via the loss of HCN (27 Da) . This usually occurs after the initial loss of the iodine or the methanol side chain.

The Hydroxymethyl "Ortho Effect"

The position of the hydroxymethyl group (


) relative to the ring nitrogen is a critical diagnostic tool.
  • 2-Pyridinemethanol motif: The hydroxyl hydrogen can hydrogen-bond with the ring nitrogen. Upon activation, this facilitates the loss of formaldehyde (CH₂O, 30 Da) or water (H₂O, 18 Da) via a specific cyclic transition state.

  • 3- or 4-Pyridinemethanol motif: These isomers lack the proximity for direct interaction with the ring nitrogen, making the loss of

    
     less favorable or non-specific.
    

Part 2: Detailed Fragmentation Pathways[4]

The following analysis uses 2-iodo-3-pyridinemethanol (MW 235.02) as the representative compound.[4] Precursor Ion:



Primary Fragmentation Channels
PathwayNeutral LossFragment m/zMechanismRelative Abundance
A (Deiodination)

(127 Da)
109 Homolytic C-I bond cleavage. Forms a radical cation.[1][3][5][6]High (Base Peak)
B (HI Elimination)

(128 Da)
108 H-transfer from -OH to I, followed by elimination.Medium
C (Dehydration)

(18 Da)
218 Loss of water from the hydroxymethyl group.Low-Medium
D (Ring Contraction)

(27 Da)
82 Secondary fragmentation from the m/z 109 ion.Low
Visualization of Fragmentation Workflow

FragmentationPathway M Precursor Ion [M+H]+ m/z 236 Frag1 Fragment [M+H - I•]+ m/z 109 (Radical Cation) M->Frag1 - I• (127 Da) Weak C-I Bond Frag2 Fragment [M+H - H₂O]+ m/z 218 M->Frag2 - H₂O (18 Da) Benzylic-like OH Frag3 Fragment [M+H - HI]+ m/z 108 M->Frag3 - HI (128 Da) Proton Transfer Frag1_Sub Pyridyl Cation m/z 82 (Loss of HCN) Frag1->Frag1_Sub - HCN (27 Da) Ring Cleavage Frag2_Sub Iodo-pyridyl Cation m/z 91 (Loss of I•) Frag2->Frag2_Sub - I• (127 Da)

Figure 1: Proposed MS/MS fragmentation pathway for 2-iodo-3-pyridinemethanol. The loss of the iodine radical is the dominant pathway due to low bond dissociation energy.

Part 3: Comparative Analysis

Comparison 1: Halogen Substitution Effects

When evaluating iodinated products against bromo- or chloro-analogs, the Isotopic Pattern and Bond Strength are the key differentiators.

FeatureIodine (I) Bromine (Br) Chlorine (Cl)
Monoisotopic Mass 126.904578.918334.9689
Isotopic Pattern Single Peak (100%

)
1:1 Doublet (

)
3:1 Doublet (

)
C-X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol (Strongest)
Dominant Loss Radical (

)
Radical (

) or Neutral (

)
Neutral (

)
Mass Defect Negative (High mass defect)NegativeNegative

Analyst Insight: The lack of an isotopic pattern for iodine can make it harder to spot in a full scan compared to Br/Cl. However, the mass defect of iodine (approx -0.1 Da relative to nominal) is a powerful filter. A mass of 236.03 (Iodine) vs 236.15 (non-iodinated isobar) can be distinguished by high-resolution MS.

Comparison 2: Isomer Differentiation (Positional Isomerism)

Distinguishing 2-iodo-3-pyridinemethanol from 3-iodo-2-pyridinemethanol requires analyzing the "Ortho Effect."

FeatureIsomer A: 2-hydroxymethyl-3-iodopyridine Isomer B: 3-hydroxymethyl-2-iodopyridine
Structural Key

is adjacent to Ring Nitrogen (

).

is adjacent to Iodine (

), not

.
Diagnostic Loss Loss of CH₂O (30 Da) . The

lone pair facilitates H-abstraction from the hydroxyl, expelling formaldehyde.
Loss of H₂O (18 Da) or HI (128 Da) . Interaction between OH and I promotes HI elimination.
Low Mass Ion Strong

(Pyridine+H)
Strong

(De-iodinated cation)

Part 4: Experimental Protocol

To ensure reproducible fragmentation data, the following LC-MS method is recommended. This protocol minimizes in-source fragmentation (which can prematurely cleave the labile Iodine) while maximizing MS/MS information.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Why: Pyridine methanols are moderately polar. A standard C18 provides sufficient retention without the need for HILIC.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible, as they can suppress the protonated signal for basic pyridines.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (ESI), Positive Mode.[4][7]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Low (15-20 V) .

    • Critical: High cone voltage will cause in-source loss of Iodine (

      
      ), mimicking the fragment ion in the MS1 scan. Keep this low to preserve the molecular ion 
      
      
      
      .
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Low CE (15 eV) preserves the molecular ion. Medium CE (30 eV) reveals the Iodine loss. High CE (45 eV) breaks the pyridine ring.

Self-Validating Workflow (Decision Tree)

DecisionTree Start Unknown Peak Detected (Candidate: Iodinated Pyridine Methanol) CheckIso Check Isotopic Pattern Start->CheckIso IsoYes Doublet (1:1 or 3:1)? Likely Br or Cl CheckIso->IsoYes Yes IsoNo Single Peak? Likely Iodine CheckIso->IsoNo No FragCheck Apply MS/MS (CE 30eV) IsoNo->FragCheck Loss127 Neutral Loss 127 (I•)? Base Peak = [M-127] FragCheck->Loss127 OrthoCheck Check Secondary Loss Loss127->OrthoCheck Res1 Loss of 30 Da (CH₂O)? Hydroxymethyl is Ortho to N OrthoCheck->Res1 Res2 Loss of 128 Da (HI)? Hydroxymethyl is Ortho to I OrthoCheck->Res2

Figure 2: Decision tree for identifying and differentiating iodinated pyridine methanol isomers.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane - fragmentation pattern. Retrieved from [Link]

    • Relevance: Establishes the fundamental weakness of the C-I bond and the dominance of the iodine radical loss (m/z 127)
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry. Retrieved from [Link]

    • Relevance: Provides methodology for distinguishing positional isomers using MS/MS and collision-induced dissoci
  • National Institutes of Health (NIH). (2016). Mass spectrometry of analytical derivatives.[8][9] 2. "Ortho" and "Para" effects. Retrieved from [Link]

    • Relevance: Defines the "Ortho Effect" mechanism in aromatic systems, explaining how vicinal substituents interact to produce diagnostic neutral losses.
  • Michigan State University. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

    • Relevance: General reference for halogen isotopic patterns and alkyl/aryl fragment

Sources

Chromatographic Purity Assessment of (4-Amino-5-iodopyridin-3-yl)methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of (4-Amino-5-iodopyridin-3-yl)methanol presents a classic "perfect storm" of chromatographic challenges: a basic pyridine nitrogen prone to silanol interactions, a polar methanol tail, and a heavy halogen (iodine) that dictates specific selectivity requirements.

Part 1: The Analytical Challenge

To design a robust method, we must first deconstruct the analyte's behavior:

  • The Basicity Issue: The pyridine ring (

    
    ) will be protonated at standard acidic HPLC pH (0.1% Formic Acid). On older or non-endcapped silica, this leads to severe peak tailing due to cation-exchange interactions with residual silanols.
    
  • The Halogen Factor: The Iodine at the C5 position is electron-withdrawing but also polarizable. It is the primary handle for separating this molecule from its non-iodinated starting material.

  • Critical Impurities:

    • Impurity A (Des-iodo): (4-Aminopyridin-3-yl)methanol (Starting material).

    • Impurity B (Over-iodinated): 2,5-Diiodo analogue (Over-reaction byproduct).

    • Impurity C (Oxidative): 4-Amino-5-iodonicotinic acid (Degradation product).

Part 2: Comparative Methodology

We evaluated three distinct separation strategies. The data below summarizes the performance of each approach.

Method A: The "Standard" Approach (C18)
  • Column: Conventional C18 (e.g., 3.5 µm, 100 Å).

  • Conditions: Water/Acetonitrile with 0.1% Formic Acid.

  • Verdict: Sub-optimal.

  • Analysis: While retentive, the basic pyridine moiety interacts with silanols, resulting in tailing factors > 1.[1]5. More critically, the hydrophobic selectivity of C18 struggles to differentiate the iodo vs. des-iodo species with sufficient resolution (

    
    ) in fast gradients.
    
Method B: The "Robust" Approach (High pH C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Conditions: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]

  • Verdict: Good for Peak Shape, Moderate for Selectivity.

  • Analysis: At pH 10, the pyridine is neutral (unprotonated), eliminating silanol interactions and yielding perfect peak symmetry (

    
    ). However, without the ionization, the molecule becomes very hydrophobic, often co-eluting with neutral impurities unless a shallow gradient is used.
    
Method C: The "Selectivity" Approach (PFP - Pentafluorophenyl)
  • Column: PFP (e.g., ACE C18-PFP or Phenomenex Kinetex F5).

  • Conditions: Water/Methanol with 0.1% Formic Acid.[6][7]

  • Verdict: Optimal (Recommended).

  • Analysis: The PFP phase engages in

    
    -
    
    
    
    interactions and, crucially, halogen bonding with the iodine atom. This "shape selectivity" pulls the iodinated product away from the des-iodo impurity significantly better than C18.
Comparative Data Summary
ParameterMethod A (Std C18, Low pH)Method B (Hybrid C18, High pH)Method C (PFP, Low pH)
Retention Mechanism HydrophobicHydrophobic (Neutral)Hydrophobic +

-

+ Halogen Bond
Tailing Factor (

)
1.6 - 2.1 (Poor)1.0 - 1.1 (Excellent)1.1 - 1.2 (Good)
Resolution (

)
*
1.82.5> 4.0
Solvent Compatibility MeCN preferredMeCN preferredMeOH preferred (Enhances

-

)

*Resolution calculated between Target Analyte and Des-iodo Impurity.

Part 3: Recommended Protocol (Method C)

This protocol is designed to be self-validating. The use of Methanol is intentional; Aprotic solvents like Acetonitrile can suppress the


-

interactions that give PFP its unique selectivity.
Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl) bonded phase, 150 x 4.6 mm, 2.7 µm or 3 µm (Fused-Core or Fully Porous).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Column Temp: 35°C (Control is critical for PFP selectivity).

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 280 nm.
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrium
1.05Isocratic Hold (Focus polar impurities)
15.090Linear Gradient
17.090Wash
17.15Re-equilibration
22.05End
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor: NMT 1.3.

  • Resolution (Target vs. Des-iodo): NLT 3.0.

  • %RSD (Area, n=5): NMT 2.0%.

Part 4: Visualization of Logic & Mechanism

Workflow: Method Development Decision Tree

MethodSelection Start Start: this compound Purity Assessment CheckStruct Analyze Structure: 1. Basic Nitrogen (pKa ~6) 2. Iodine (Halogen Bond donor) 3. Polar Methanol group Start->CheckStruct SelectCol Select Stationary Phase CheckStruct->SelectCol PathC18 Standard C18 (Low pH) SelectCol->PathC18 Default Choice PathHighPH Hybrid C18 (High pH) SelectCol->PathHighPH If Tailing is priority PathPFP PFP / F5 (Low pH) SelectCol->PathPFP If Purity/Selectivity is priority ResultC18 Result: Peak Tailing Silanol Interaction Poor Selectivity for Halogens PathC18->ResultC18 ResultHighPH Result: Good Peak Shape But lower selectivity for positional isomers PathHighPH->ResultHighPH ResultPFP Result: Optimal Selectivity Fluorine-Iodine Interactions Separates Des-iodo impurity PathPFP->ResultPFP ResultC18->PathPFP Switch Column ResultHighPH->PathPFP If Impurity Co-elutes Final Final Method: PFP Column + MeOH Gradient ResultPFP->Final

Caption: Decision tree illustrating the rationale for selecting PFP phases over standard C18 for halogenated pyridines.

Mechanism: Why PFP Wins

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Interaction1 Halogen Bonding (Specific Selectivity) PFP_Ring->Interaction1 Interaction2 Pi-Pi Stacking (Retention) PFP_Ring->Interaction2 Analyte_I Iodine Atom on Analyte (Polarizable / Lewis Base) Analyte_Ring Pyridine Ring (Electron Rich) Interaction1->Analyte_I Interaction2->Analyte_Ring

Caption: Mechanistic view of the Fluorine-Iodine and Pi-Pi interactions driving separation on PFP columns.

Part 5: Troubleshooting & Optimization

Issue: Peak Tailing on PFP Column

  • Cause: While PFP is better than C18, active silanols can still exist.

  • Fix: Increase buffer strength from 10mM to 20mM Ammonium Formate. Ensure pH is sufficiently low (pH 3.0) to fully protonate the base, preventing "mixed-mode" retention where the neutral species drags behind the ionic species.

Issue: Des-iodo Impurity Co-elution

  • Cause: Gradient is too steep or Methanol content is too high initially.

  • Fix: Use the "Isocratic Hold" described in the protocol (5% B for 1 min). This forces the separation to occur based on the stationary phase chemistry (Fluorine-Iodine interaction) rather than just hydrophobic elution.

References

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[6][8][9] Chromatography Today. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (4-Amino-5-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (4-Amino-5-iodopyridin-3-yl)methanol. As a specialized heterocyclic compound incorporating an iodinated pyridine ring, this substance presents a multi-faceted hazard profile that demands rigorous adherence to safety and disposal procedures. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development, offering field-proven insights to ensure operational safety and environmental compliance.

Core Directive: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a simple organic solvent; it is a complex, trifunctional molecule whose hazardous properties are derived from its constituent parts: the toxic aminopyridine core, the environmentally persistent iodo-substituent, and its potential as a combustible solid.

The disposal protocol outlined here is based on the compound's classification as a toxic, corrosive, and environmentally damaging halogenated organic chemical . While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from the closely related and structurally similar compound, (4-Amino-pyridin-3-yl)-methanol, provides a strong basis for its hazard assessment.[1]

Property Information (Based on Structural Analogs and Chemical Class) Source(s)
Chemical Class Halogenated Aromatic Amine; Pyridine Derivative[2][3][4]
Physical Form Crystalline Solid[5]
GHS Hazard Pictograms Skull and CrossbonesCorrosionEnvironment[1]
Signal Word Danger [1]
Hazard Statements H300: Fatal if swallowed.H311 + H331: Toxic in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H411: Toxic to aquatic life with long lasting effects.[1]
Storage Class 6.1A: Combustible, acutely toxic (Category 1 and 2) / very toxic hazardous materials.[1][5]

The causality behind this stringent classification is clear: the aminopyridine structure is associated with high acute toxicity, while the carbon-iodine bond makes it a persistent halogenated organic compound.[2][6] Improper disposal, such as drain disposal, is strictly forbidden as it can lead to environmental contamination and harm aquatic life.[7][8] Furthermore, incorrect incineration can release iodine vapor, a regulated environmental pollutant.[9]

Foundational Principles for Disposal

Adherence to these four foundational principles is non-negotiable for ensuring safety and regulatory compliance.

  • Principle 1: Always Classify as Hazardous Waste. All waste streams containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[10][11]

  • Principle 2: Segregate as Halogenated Organic Waste. This is the most critical step in waste stream management. This compound must be collected in a container specifically designated for halogenated organic waste .[2][3][4] Co-mingling with non-halogenated waste streams dramatically increases disposal costs and complexity.[3]

  • Principle 3: Never Use Drain or Standard Trash Disposal. Due to its toxicity and persistence, this chemical must never be poured down the sink or placed in regular trash.[7][8]

  • Principle 4: Consult Institutional and Local Regulations. This guide provides a universal framework. However, you must always consult and adhere to the specific protocols established by your institution's Environmental Health & Safety (EHS) department and local waste authorities.[7]

Step-by-Step Operational Disposal Protocol

This protocol provides a self-validating system for the collection and temporary storage of this compound waste pending pickup by a licensed disposal service.

Step 3.1: Mandated Personal Protective Equipment (PPE)

Given the compound's acute toxicity and corrosivity, all handling and waste collection must be performed inside a certified chemical fume hood.[7] The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required.[7]

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7][12]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[7]

Step 3.2: Waste Segregation and Collection

The objective is to collect all waste forms into a single, correctly designated waste stream.

  • Select the Waste Container: Obtain a compatible and properly labeled hazardous waste container designated for "Halogenated Organic Solvents" or "Halogenated Organic Waste." [2][4] The container must be made of a material compatible with the chemical and have a vapor-tight, threaded cap.[2]

  • Collect Solid Waste: Carefully transfer any residual or unused solid this compound into the designated waste container using clean spatulas.

  • Collect Liquid Waste: If the compound is in solution, pour the waste solution directly into the designated liquid halogenated waste container. Do not mix with aqueous or non-halogenated waste streams.[13]

  • Collect Contaminated Materials: Any item that has come into direct contact with the compound is now hazardous waste. This includes:

    • Gloves, weigh boats, and pipette tips.

    • Absorbent materials used for cleaning work surfaces.

    • Empty stock bottles. These should be sealed and placed in the solid waste stream.

    • These items should be collected in a compatible, sealed container or bag, clearly labeled as "Hazardous Waste" containing this compound.[7]

Step 3.3: Container Labeling

Proper labeling is a critical safety and compliance step. The container label must be filled out at the moment the first drop of waste is added.[2]

  • The words "Hazardous Waste" must be clearly visible.[2][7]

  • List all chemical constituents by their full name, including solvents. For example: "this compound, ~5g; Dichloromethane, ~100mL".[2][3] Do not use abbreviations or chemical formulas.[2]

  • Indicate the relevant hazards by checking boxes or applying pictograms (Toxic, Corrosive, Environmental Hazard).[3]

  • Record the accumulation start date.

Step 3.4: Interim On-Site Storage

Proper storage of the sealed waste container is crucial to prevent accidents.

  • Secure the Container: Ensure the container cap is tightly sealed to be both vapor-tight and spill-proof.[2]

  • Use Secondary Containment: Place the waste container in a secondary containment bin. This bin must be large enough to hold the entire volume of the liquid waste in case of a primary container failure.[13]

  • Designate a Storage Area: Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][7] This area should be away from heat sources, direct sunlight, and incompatible materials like strong acids and oxidizers.[7][11]

Step 3.5: Arranging for Final Disposal

When the waste container is approximately three-quarters full, or in accordance with your institution's policy, arrange for its removal.[3]

  • Contact your institution's EHS department or the designated hazardous waste disposal coordinator to schedule a pickup.[7][11]

  • Never attempt to dispose of the chemical yourself via incineration or chemical neutralization without explicit EHS approval and a validated protocol. The standard and safest method for final disposal is high-temperature incineration by a licensed hazardous waste facility.[10][14]

Emergency Protocol: Spill Management

In the event of a small-scale laboratory spill, execute the following procedure immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary. Restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.[7]

  • Don PPE: Put on the full PPE as described in Step 3.1.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to cover and contain the spill.[3][7] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a compatible, sealable container.[7][15]

  • Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name and "spill debris." Dispose of it through the same halogenated waste stream.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G start Start: Waste Generation spill_check Is there a spill? start->spill_check identify Identify Waste Type solid Solid Residue / Contaminated PPE identify->solid liquid Liquid Solution identify->liquid spill_check->identify No spill_protocol Execute Spill Protocol (Section 4) Contain with Inert Absorbent Collect as Hazardous Waste spill_check->spill_protocol Yes collect Collect in Designated HALOGENATED ORGANIC Waste Container solid->collect liquid->collect label_check Is Container Properly Labeled? (Name, Hazards, Date) collect->label_check label_action Label Container Immediately Per Protocol (Step 3.3) label_check->label_action No storage Store Sealed Container in Secondary Containment in Designated Waste Area label_check->storage Yes label_yes Yes label_no No label_action->storage pickup Contact EHS for Waste Pickup storage->pickup end End: Safe Disposal pickup->end spill_protocol->collect

Caption: Disposal workflow for this compound.

References

  • Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Temple University.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Production, Import, Use, and Disposal of Pyridine. ATSDR.
  • MilliporeSigma. (2025). Safety Data Sheet for a structural analog. MilliporeSigma.
  • Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets. ECHEMI.
  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. UiO.
  • Sigma-Aldrich. Safety Information for (4-Amino-pyridin-3-yl)-methanol. Sigma-Aldrich.
  • Sigma-Aldrich. (4-Aminopyridin-3-yl)methanol Product Page. Sigma-Aldrich.
  • Collect and Recycle. Iodine Disposal For Businesses. Collect and Recycle.
  • ChemicalBook. (4-amino-pyridin-3-yl)-methanol. ChemicalBook.
  • Cayman Chemical. (2024). Safety Data Sheet for 4-Aminopyridine. Cayman Chemical.
  • Case Western Reserve University Environmental Health and Safety. (2023). Disposal of Iodine. CWRU EHS.
  • CDH Fine Chemical. (2022). 4-Amino Pyridine MATERIAL SAFETY DATA SHEET. CDH.
  • Benchchem. (2025). Proper Disposal of 3-Pyridinemethanol: A Guide for Laboratory Professionals. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.